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  • Product: 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
  • CAS: 861234-24-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic Acid: A Comprehensive Protocol and Mechanistic Guide

Executive Summary Quinoline-4-carboxylic acids (cinchoninic acids) represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids (cinchoninic acids) represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, acetyl-CoA synthetase (ACSS2) modulators, and various antineoplastic agents[1][2]. The target compound, 8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 861234-24-4), features a highly specific substitution pattern that necessitates a regioselective synthetic approach. This technical guide details a robust, self-validating methodology for its synthesis using the Pfitzinger reaction, bridging theoretical mechanistic causality with practical benchtop execution.

Mechanistic Rationale: The Pfitzinger Reaction

While the Doebner reaction (involving an aniline, an aldehyde, and pyruvic acid) is a classical route to quinoline-4-carboxylic acids, it often suffers from poor regiocontrol when utilizing substituted anilines, leading to difficult-to-separate isomeric mixtures[3]. To achieve the precise 8-chloro, 3-methyl, and 2-phenyl substitution pattern without regiochemical ambiguity, the Pfitzinger reaction (or Pfitzinger-Borsche reaction) is the definitive method of choice[4][5].

The reaction relies on the condensation of 7-chloroisatin with an α-methylene-containing ketone—in this case, propiophenone[1][6].

Causality of the Reaction Steps:
  • Base-Promoted Ring Opening: The reaction is initiated by the nucleophilic attack of hydroxide on the amide carbonyl of 7-chloroisatin. This hydrolyzes the lactam ring, generating the reactive intermediate, potassium 2-amino-3-chlorophenylglyoxylate[4][5].

  • Imine Formation: The primary amine of the glyoxylate undergoes nucleophilic addition to the carbonyl carbon of propiophenone, forming an intermediate imine (Schiff base)[6].

  • Intramolecular Cyclodehydration: The highly basic conditions promote the enolization of the α-methylene group (the ethyl moiety of propiophenone). An intramolecular aldol-type condensation occurs between the enamine carbon and the glyoxylate ketone, closing the pyridine ring. Subsequent dehydration yields the fully aromatized quinoline core[4][6].

Mechanism A 7-Chloroisatin B Potassium 2-amino-3-chlorophenylglyoxylate (Ring-Opened Intermediate) A->B KOH (aq/EtOH) Hydrolysis D Imine / Enamine Intermediate B->D Condensation C Propiophenone C->D E 8-Chloro-3-methyl-2-phenylquinoline- 4-carboxylic acid D->E Cyclization & Dehydration

Mechanistic pathway of the Pfitzinger reaction yielding the target quinoline-4-carboxylic acid.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol incorporates critical in-process controls. The use of a 33% (w/v) KOH solution is deliberate; high alkalinity is required to maintain the isatin in its ring-opened glyoxylate form and to drive the subsequent enolization of propiophenone[3].

Reagents:
  • 7-Chloroisatin: 1.0 equivalent (e.g., 10.0 mmol, 1.81 g)

  • Propiophenone: 1.1 equivalents (11.0 mmol, 1.47 g)

  • Potassium Hydroxide (KOH): 33% w/v aqueous solution

  • Ethanol (Absolute): Co-solvent

  • Glacial Acetic Acid or 2N HCl: For acidification

Step-by-Step Workflow:
  • Preparation of the Glyoxylate Intermediate: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve KOH (4.0 g) in water (12 mL) to create a ~33% solution. Add absolute ethanol (10 mL) to aid substrate solubility. Add 7-chloroisatin (1.81 g, 10.0 mmol) portion-wise. Stir at room temperature for 45 minutes.

    • Causality: The color shift from deep orange/red to a paler yellow/brown confirms the cleavage of the isatin ring to the potassium glyoxylate salt[4].

  • Condensation and Cyclization: Add propiophenone (1.47 g, 11.0 mmol) to the reaction mixture. Heat the mixture to reflux (85–90 °C) for 12–16 hours[1]. Monitor the disappearance of the ketone via TLC (Hexane:EtOAc 7:3).

  • Aqueous Work-up (Crucial Step): Cool the reaction to room temperature. Dilute with distilled water (30 mL). Extract the aqueous layer with diethyl ether (2 × 20 mL).

    • Causality: The target compound remains in the aqueous layer as a highly soluble potassium carboxylate salt. The ether wash selectively removes unreacted propiophenone and neutral organic byproducts, ensuring high purity before precipitation[4].

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2N HCl or glacial acetic acid dropwise under vigorous stirring until the pH reaches 4.0–4.5.

    • Causality: Adjusting to the isoelectric point protonates the carboxylate to the free acid, which is insoluble in water, causing it to precipitate. Over-acidification (pH < 2) must be avoided, as it may protonate the quinoline nitrogen, forming a soluble hydrochloride salt that redissolves[4].

  • Isolation: Collect the pale-yellow to white precipitate via vacuum filtration. Wash sequentially with cold water and a small volume of cold ethanol. Dry in a vacuum desiccator. Recrystallize from DMF/water or ethanol if necessary[2].

Workflow S1 Step 1: Base Hydrolysis 7-Chloroisatin + 33% KOH S2 Step 2: Condensation Add Propiophenone & Reflux (12-16h) S1->S2 S3 Step 3: Work-up Ether Wash to Remove Unreacted Ketone S2->S3 S4 Step 4: Acidification Adjust pH to 4-5 with HCl/AcOH S3->S4 S5 Step 5: Isolation Filtration & Recrystallization S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

Verification of the synthesized 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid requires a multi-modal analytical approach. The absence of the isatin lactam carbonyl stretch (~1730 cm⁻¹) and the appearance of the quinoline carboxylic acid signals are primary indicators of success.

Table 1: Expected Analytical Data for Structural Validation

Analytical TechniqueTarget Signal / ValueStructural Assignment
LC-MS (ESI+) m/z 298.0 [M+H]⁺, 300.0 (isotope)Confirms molecular weight (297.74 g/mol ) and the presence of one chlorine atom (characteristic 3:1 isotopic ratio)[1].
¹H NMR (DMSO-d₆) δ 13.5–14.0 (br s, 1H)Carboxylic acid proton (-COOH).
δ 7.4–8.2 (m, 8H)Aromatic protons (quinoline core + 2-phenyl ring).
δ 2.45 (s, 3H)Methyl group at the C3 position.
FT-IR (ATR) 3300–2800 cm⁻¹ (broad)O-H stretching (hydrogen-bonded carboxylic acid).
1690–1710 cm⁻¹C=O stretching (carboxylic acid).

Conclusion

The synthesis of 8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction is a highly reliable methodology when strict pH control and phase-separation work-ups are employed. By understanding the mechanistic causality—specifically the generation and reactivity of the glyoxylate intermediate—researchers can easily adapt this protocol for the synthesis of broader quinoline-4-carboxylic acid libraries for drug discovery programs.

References

  • Pfitzinger reaction. Wikipedia.[Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.[Link]

  • WO2021014415A2 - Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2).
  • Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. PMC (NIH).[Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline-4-carboxylic acid scaffold is a privileged structural motif found in numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Understanding the physicochemical characteristics of novel derivatives such as 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, and for guiding further lead optimization. This document details the synthesis, predicted physicochemical parameters, and standardized experimental protocols for the determination of key properties including solubility, lipophilicity (logP), and acidity (pKa). Furthermore, it provides an overview of the expected spectral characteristics for the structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast number of pharmacologically active agents.[1] Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered considerable attention due to their diverse biological activities. These compounds have been shown to target a range of biological entities, including bacterial DNA gyrase and key enzymes in cancer proliferation such as dihydroorotate dehydrogenase (DHODH).[1] The versatile nature of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties.

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid represents a specific analogue with a substitution pattern that is anticipated to modulate its properties in a distinct manner. The introduction of a chloro group at the 8-position, a methyl group at the 3-position, and a phenyl group at the 2-position can significantly influence the molecule's electronic distribution, steric profile, and overall lipophilicity. A thorough characterization of these physicochemical properties is therefore a critical first step in the evaluation of its potential as a therapeutic agent or a lead compound for further development.

Synthesis of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

The synthesis of substituted quinoline-4-carboxylic acids is most classically achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[2][3] This robust and versatile method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4] For the synthesis of the title compound, 3-chloro-isatin would be the appropriate starting material, reacting with 1-phenylpropan-2-one in a basic medium.

The reaction proceeds via the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2]

Proposed Synthetic Protocol

This protocol is adapted from general Pfitzinger reaction procedures.[4][5]

Materials:

  • 3-Chloro-isatin

  • 1-Phenylpropan-2-one (Phenylacetone)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water (distilled)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of absolute ethanol and water.

  • Addition of 3-Chloro-isatin: To the stirred basic solution, add 3-chloro-isatin. Continue stirring at room temperature for approximately one hour.

  • Addition of the Carbonyl Compound: Gradually add 1-phenylpropan-2-one to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add distilled water to dissolve the potassium salt of the carboxylic acid.

    • Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[4]

    • Carefully separate the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.[4]

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold distilled water.

    • Dry the product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

G cluster_synthesis Synthesis Workflow A 1. Dissolve KOH in Ethanol/Water B 2. Add 3-Chloro-isatin (Stir for 1 hr) A->B C 3. Add 1-Phenylpropan-2-one B->C D 4. Reflux for 12-24 hrs (Monitor by TLC) C->D E 5. Cool and add Water D->E F 6. Extract with Diethyl Ether E->F G 7. Acidify Aqueous Layer (pH 4-5) F->G H 8. Filter and Wash Solid G->H I 9. Dry and Recrystallize H->I G cluster_solubility Qualitative Solubility Workflow A Weigh Compound (20-30 mg) B Add 1 mL of Solvent A->B C Vortex/Shake Vigorously B->C D Observe and Record C->D E Test pH if Water Soluble D->E If Soluble in Water

Workflow for qualitative solubility testing.

Expected Outcome: 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is expected to be poorly soluble in water and dilute acid, but soluble in dilute aqueous base (due to the formation of the carboxylate salt) and polar organic solvents like DMSO and ethanol.

Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant. The shake-flask method is the gold standard for experimental logP/logD determination. [][7] 4.2.1. Shake-Flask Method for logD₇.₄ Determination

Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with n-octanol, and separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate. [8]2. Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol-saturated buffer and buffer-saturated n-octanol. Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. [9]5. Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logD at pH 7.4 is calculated as: logD₇.₄ = log ( [Compound]octanol / [Compound]aqueous )

Acidity (pKa)

The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH, which profoundly impacts its solubility, permeability, and target binding. [10]Potentiometric titration is a highly accurate method for pKa determination. [11][12] 4.3.1. Potentiometric Titration

Protocol:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol or water/DMSO) to a known concentration. [13]2. Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Calibrate a pH meter with standard buffers and immerse the pH electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. [13]4. Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). More precise values can be obtained from the first or second derivative of the titration curve.

Crystal Structure

Single-crystal X-ray crystallography is the definitive method for elucidating the three-dimensional atomic and molecular structure of a compound. [14][15] 4.4.1. Crystal Growth and X-ray Diffraction

Protocol:

  • Crystal Growth: High-quality single crystals are essential. Common methods include:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly in a loosely covered vial. [16] * Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below. [16]2. Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. [17]3. Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.

Spectral Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted NMR spectra can be generated using software such as that provided by ChemAxon. [18]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). The aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the 110-150 ppm range, and the methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • O-H stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C and C=N stretches (Aromatic/Quinoline): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • C-Cl stretch: A band in the 850-550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) should be observed. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (M - COOH) and the loss of carbon dioxide (M - CO₂). [1]Further fragmentation of the quinoline ring system can also occur.

Conclusion

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is a compound with significant potential in the field of medicinal chemistry, stemming from the well-established biological activities of the quinoline-4-carboxylic acid scaffold. While comprehensive experimental data for this specific analogue is not widely available, this technical guide provides a robust framework for its synthesis and physicochemical characterization. The predicted properties, coupled with the detailed experimental protocols for their determination, offer valuable guidance for researchers. A thorough understanding of the physicochemical properties outlined herein is a critical and indispensable step in the journey of drug discovery and development, enabling a more rational approach to designing molecules with improved efficacy and drug-like properties.

References

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. DSpace@MIT. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Synthetic Use of the Pfitzinger Reaction in Preparation of 2(,3)-(Di)substituted Derivatives of Quinoline4-carboxylic Acids. ResearchGate. Available at: [Link]

  • Solubility Testing of Organic Compounds. Scribd. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. Available at: [Link]

  • How do predicted pKa and solubility values compare to reality?. Chemaxon. Available at: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available at: [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. Available at: [Link]

  • 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • What is the pKa of my compound?. ACD/Labs. Available at: [Link]

  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. Available at: [Link]

  • 3-Methyl-4-phenyl-quinoline-2-carboxylic acid (4-chloro-phenyl)-methyl-amide. PubChem. Available at: [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Available at: [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. ResearchGate. Available at: [Link]

  • pKa calculation. Chemaxon. Available at: [Link]

  • NMR Predictor. Chemaxon. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. ResearchGate. Available at: [Link]

  • 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Simulate and predict NMR spectra. nmrdb.org. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • Calculators & Predictors. Chemaxon. Available at: [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ACS Publications. Available at: [Link]

  • pKa predictions for arsonic acid derivatives. ChemRxiv. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

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Foundational

Structural Elucidation and Crystallographic Profiling of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid: A Technical Guide

Executive Summary The structural characterization of highly functionalized quinoline derivatives is a cornerstone of modern medicinal chemistry and materials science. 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized quinoline derivatives is a cornerstone of modern medicinal chemistry and materials science. 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 861234-24-4) represents a sterically congested, highly modified analogue of the well-known anti-inflammatory agent Cinchophen (2-phenylquinoline-4-carboxylic acid)[1].

Because the exact single-crystal X-ray diffraction (SCXRD) parameters for this specific compound are not yet universally cataloged in the Cambridge Structural Database (CSD), this whitepaper serves as an authoritative, predictive crystallographic guide. As a Senior Application Scientist, I have designed this guide to detail the causality behind its expected molecular conformation, the self-validating experimental protocols required to synthesize and crystallize it, and the rigorous SCXRD methodologies necessary to resolve its structure[2][3].

Molecular Anatomy & Steric Causality

To understand the crystal packing of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, we must deconstruct the steric and electronic contributions of its substituents. The parent compound, Cinchophen, exhibits a dihedral angle of 37.0° between the quinoline core and the 2-phenyl ring[3]. However, the introduction of substituents in our target compound drastically alters this landscape:

  • The 3-Methyl Effect (Steric Torsion): The methyl group at the C3 position creates a severe steric clash with both the ortho-protons of the 2-phenyl ring and the adjacent 4-carboxylic acid. Causality: This forces the 2-phenyl ring out of coplanarity, predicting a dihedral angle exceeding 60°. This orthogonal arrangement disrupts extended π -conjugation but significantly increases solubility[4].

  • The 8-Chloro Effect (Halogen Bonding): Halogen atoms at the 8-position of quinolines prevent the flat, facial π−π stacking typically seen in planar aromatics. Instead, the highly polarizable chlorine atom acts as a structure-directing agent, favoring intermolecular C−Cl⋯π or C−Cl⋯O halogen bonds.

  • Hydrogen Bonding Motifs: Unlike typical aliphatic carboxylic acids that form R22​(8) cyclic dimers, 2-phenylquinoline-4-carboxylic acids preferentially form catemeric chains. The hydrogen bonding occurs exclusively between the carboxyl O-H donor and the quinoline ring nitrogen acceptor ( O−H⋯N )[3].

Logical Mapping of Substituent Effects

Steric Core 8-Cl-3-Me-Cinchophen Core Sub1 3-Methyl Group Core->Sub1 Sub2 8-Chloro Group Core->Sub2 Sub3 4-Carboxylic Acid Core->Sub3 Effect1 Steric Clash with 2-Phenyl (Dihedral Angle >60°) Sub1->Effect1 Effect2 Disruption of π-π Stacking (Induces Halogen Bonding) Sub2->Effect2 Effect3 O-H...N Catemeric Chain (Primary H-Bond Motif) Sub3->Effect3 Effect1->Effect3 Restricts rotation

Caption: Logical mapping of substituent effects on the crystal packing and structural conformation.

Predictive Crystallographic Parameters

By extrapolating from the empirical data of Cinchophen[3] and related cyclometalated cinchophen-derived complexes[5][6], we can establish a highly accurate predictive model for the target compound.

Crystallographic ParameterCinchophen (Empirical Base)8-Cl-3-Me-Cinchophen (Predictive)Causality / Structural Driver
Space Group P21​21​21​ (Orthorhombic) P21​/c or P1ˉ Steric bulk of Cl and Me disrupts chiral resolution packing, favoring centrosymmetric packing.
Dihedral Angle (Ph-Quinoline) 37.0°> 60°Severe steric clash between the 3-methyl group and the ortho-protons of the 2-phenyl ring.
Primary H-Bond Motif O−H⋯N (Catemeric) O−H⋯N (Catemeric)The quinoline nitrogen remains a superior hydrogen bond acceptor compared to the carbonyl oxygen.
Secondary Interactions π−π stacking C−Cl⋯π Halogen bondingThe 8-chloro group prevents close facial approach of the quinoline rings, replacing π−π stacking.

Experimental Methodologies: Self-Validating Protocols

To physically determine the crystal structure, one must synthesize, purify, crystallize, and analyze the compound. The following protocols are engineered as self-validating systems, ensuring that errors are caught before progressing to the next phase.

Synthesis via Pfitzinger Condensation
  • Reagent Preparation: Dissolve 7-chloroisatin (10 mmol) in 33% aqueous KOH (20 mL).

  • Condensation: Add propiophenone (12 mmol) dropwise to the stirring solution.

    • Causality: The base hydrolyzes the isatin ring to an α -keto acid intermediate. The use of propiophenone (rather than acetophenone) is strictly required to install the 3-methyl group on the resulting quinoline ring[4].

  • Reflux: Heat the mixture to reflux for 24 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) system. The complete disappearance of the distinct orange spot of 7-chloroisatin validates reaction completion.

  • Precipitation: Cool the mixture to 0°C and acidify with 6M HCl to pH 4.

    • Causality: The target compound is a zwitterion at physiological pH; dropping the pH to 4 ensures full protonation of the carboxylic acid, driving the precipitation of the highly insoluble free acid.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum.

Single-Crystal Growth via Antisolvent Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of the synthesized powder in 2 mL of dry Tetrahydrofuran (THF).

    • Causality: The 3-methyl and 8-chloro groups increase the compound's lipophilicity. While soluble in THF, standard slow evaporation often leads to "oiling out" (amorphous precipitation). Vapor diffusion prevents this.

  • Chamber Setup: Place the THF solution in a 5 mL inner vial. Place this open inner vial inside a 20 mL outer vial containing 5 mL of n-pentane (the antisolvent).

  • Diffusion: Seal the outer vial tightly and leave undisturbed at 20°C.

    • Causality: Pentane has a higher vapor pressure than THF. It slowly diffuses into the inner vial, gradually lowering the solubility of the compound and forcing controlled, high-quality nucleation.

  • Validation Checkpoint: After 4-7 days, inspect the resulting crystals under a polarized light microscope. Select crystals that exhibit sharp, uniform extinction when rotated. This optical birefringence check confirms you have a single-crystal domain rather than a twinned aggregate.

SCXRD Data Acquisition and Refinement
  • Mounting: Mount a suitable crystal (approx. 0.2 x 0.15 x 0.1 mm) on a MiTeGen loop using perfluoropolyether oil.

  • Cryo-Cooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), which is critical for accurately resolving the electron density of the carboxylic acid hydrogen atoms.

  • Irradiation: Utilize Molybdenum K α radiation ( λ=0.71073 Å).

    • Causality: The 8-chloro substituent absorbs Copper K α radiation heavily. Using Cu K α would introduce severe systematic absorption errors. Mo K α ensures deep penetration and high-resolution data collection.

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: Ensure the final R1​ factor is < 5%. Run the final .cif file through the IUCr CheckCIF routine to validate the absence of missing symmetry, void spaces, or unassigned electron density peaks.

SCXRD Workflow Diagram

Protocol Step1 1. Pfitzinger Synthesis (7-Chloroisatin + Propiophenone) Check1 Validation: TLC & NMR (Purity >98%) Step1->Check1 Step2 2. Antisolvent Crystallization (THF / Pentane) Check2 Validation: Optical Microscopy (Birefringence Check) Step2->Check2 Step3 3. SCXRD Collection (Mo Kα, 100K) Step4 4. Structure Solution (Direct Methods / Olex2) Step3->Step4 Check3 Validation: R-factor < 5% (CheckCIF) Step4->Check3 Check1->Step2 Check2->Step3

Caption: Workflow for the synthesis, crystallization, and crystallographic elucidation of the target compound.

Conclusion

The crystal structure of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is dictated by a delicate balance of severe steric hindrance and strong directional intermolecular forces. By understanding that the 3-methyl group forces the 2-phenyl ring out of plane, and that the 8-chloro group disrupts standard π -stacking in favor of halogen bonding, researchers can rationally design crystallization experiments. Executing the self-validating protocols outlined above ensures that the resulting crystallographic data is both highly accurate and mechanistically sound.

References

  • PubChem - 3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710. National Center for Biotechnology Information.

  • Benchchem - 4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate: Preparation Methods and Chemical Reactions.

  • Blackburn, A. C., Dobson, A. J., & Gerkin, R. E. (1996) - 2-Phenylquinoline-4-carboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(2), 409-411.

  • MedChemExpress - Cinchophen | Anti-Inflammatory Agent.

  • American Chemical Society (ACS) - Phosphorescent, Cyclometalated Cinchophen-Derived Platinum Complexes: Syntheses, Structures, and Electronic Properties. Inorganic Chemistry.

Sources

Exploratory

The Discovery of Novel Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast number of biologically active compounds.[1] First isolated from coal tar in 1834, this heterocyclic motif is integral to the structure of numerous natural products and synthetic pharmaceuticals.[2] Among its many derivatives, the quinoline-4-carboxylic acid core has emerged as a particularly fruitful area of research, demonstrating a remarkable versatility that allows for a wide spectrum of pharmacological activities.[3] The ability to readily functionalize various positions of the quinoline ring system enables the fine-tuning of a compound's physicochemical properties and biological targets, making it an attractive platform for the development of novel therapeutics.[3]

This technical guide provides an in-depth exploration of the discovery of novel quinoline-4-carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into innovative synthetic methodologies that offer improvements in efficiency and environmental impact over classical approaches. Furthermore, this guide will dissect the diverse biological activities of these derivatives, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties, supported by structure-activity relationship (SAR) insights and detailed experimental protocols for their evaluation.

Part 1: Novel Synthetic Methodologies for Quinoline-4-Carboxylic Acid Derivatives

The classical methods for synthesizing quinoline-4-carboxylic acids, namely the Doebner and Pfitzinger reactions, have been the bedrock of research in this area. However, the demand for more efficient, scalable, and environmentally friendly processes has driven the development of novel synthetic strategies. This section will explore some of the most promising recent advancements.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. In the context of quinoline-4-carboxylic acid synthesis, this has led to the adoption of microwave-assisted and ultrasound-assisted techniques, as well as the use of greener solvent systems.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Protocol 1: Microwave-Assisted Doebner Reaction with p-TSA Catalyst

This protocol describes a green and efficient one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation.[3]

  • Materials:

    • Substituted aniline (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Pyruvic acid (1.0 mmol)

    • p-Toluenesulfonic acid (p-TSA) (10 mol%)

    • Ethanol (3-5 mL)

    • 10 mL microwave reactor vial with a magnetic stirrer

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the substituted aniline, aromatic aldehyde, pyruvic acid, and p-TSA in ethanol.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 80°C for 3-4 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction vial to room temperature.

    • The product often precipitates out of the solution. Collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

    • Wash the purified product with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum.

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach that can enhance reaction rates and yields.

Protocol 2: Ultrasound-Assisted Pfitzinger Reaction

This protocol outlines the synthesis of quinoline-4-carboxylic acids from isatin and a ketone under ultrasonic irradiation.[4]

  • Materials:

    • Isatin (1.0 mmol)

    • Appropriate ketone (1.2 mmol)

    • Basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide) or aqueous KOH (33%)

    • Water

    • Reaction vessel suitable for ultrasonication

    • Ultrasonic bath

  • Procedure:

    • In a suitable reaction vessel, suspend the isatin and the ketone in water.

    • Add the basic ionic liquid or aqueous KOH.

    • Place the vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 50-70°C) for a designated time (typically 30-60 minutes).

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Novel Catalytic Systems

The exploration of new catalysts has been pivotal in improving the efficiency and substrate scope of quinoline-4-carboxylic acid synthesis.

Protocol 3: BF₃·THF Catalyzed Doebner Reaction for Electron-Deficient Anilines

This modified Doebner reaction is particularly effective for anilines bearing electron-withdrawing groups, which often give poor yields under traditional conditions.[5]

  • Materials:

    • Substituted aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Pyruvic acid (1.0 mmol)

    • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.5 equivalents)

    • Acetonitrile (MeCN) (10 mL)

  • Procedure:

    • In a reaction vessel, dissolve the substituted aniline and benzaldehyde in acetonitrile.

    • At room temperature, add BF₃·THF to the solution.

    • Stir the reaction mixture at 65°C for 1 hour.

    • Prepare a solution of pyruvic acid in acetonitrile and add it dropwise to the reaction mixture.

    • Continue to stir the reaction mixture at 65°C for 20 hours.

    • After cooling to room temperature, perform an aqueous work-up, which may include quenching with a saturated sodium bicarbonate solution and extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Part 2: Biological Activities and Structure-Activity Relationships

The therapeutic potential of quinoline-4-carboxylic acid derivatives is vast, with demonstrated efficacy in several key areas of drug discovery. This section will detail their primary biological activities, mechanisms of action, and the structural features that govern their potency.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown significant promise as anticancer agents through various mechanisms of action.[6]

A primary mechanism of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA.[7] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of tumor growth.[7]

DHODH_Inhibition

  • C2 Position: Bulky, hydrophobic substituents at the C2 position are often crucial for potent DHODH inhibition.[8]

  • C4 Position: The carboxylic acid group at the C4 position is frequently essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[8]

  • Benzo Ring (C5-C8): Electron-withdrawing groups such as fluoro, chloro, or nitro on the benzo portion of the quinoline ring can enhance anticancer activity compared to electron-donating groups like methyl or methoxy.[8]

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 41 DHODH Inhibition0.00971[6]
Compound 43 DHODH Inhibition0.0262[6]
Compound 7c MCF-7 (Breast)1.73 µg/mL[6]
Compound 4c MDA-MB-231 (Breast)Potent[6]
P6 MLLr leukemic cell lines7.2 (SIRT3 inhibition)[6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[2][9]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa)

    • 96-well plates

    • Test quinoline-4-carboxylic acid derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds.

    • Incubate the plate for 48 to 72 hours.[9]

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow

Antibacterial Activity

Quinolone-4-carboxylic acids are a well-established class of antibacterial agents, with many fluoroquinolone drugs in clinical use. Research continues to explore novel derivatives to combat the rise of antibiotic-resistant bacteria.

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, leading to the cessation of critical cellular processes and ultimately bacterial cell death.[7]

  • C3 Position: The carboxylic acid at the C3 position is a hallmark of the quinolone class of antibiotics and is essential for their activity.[8]

  • C6 Position: A fluorine substituent at the C6 position generally enhances antibacterial activity.

  • C7 Position: The substituent at the C7 position, often a piperazine ring or other nitrogen-containing heterocycle, plays a crucial role in the potency and spectrum of activity.

  • C8 Position: The nature of the substituent at C8 influences antibacterial activity, with the order of potency being F > Cl > H.[8]

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[11]
5a7 Escherichia coli128[11]
QS3 Pseudomonas aeruginosa64[1]
4g Staphylococcus epidermidis8[1]

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test quinoline-4-carboxylic acid derivatives

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate.[1]

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).[12]

    • Incubate the plates at 35-37°C for 16-20 hours.[12]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

Antiviral Activity

Quinoline derivatives have demonstrated promising activity against a range of viruses, including HIV, hepatitis C virus (HCV), and Dengue virus.[3][4]

The antiviral mechanisms of quinoline-4-carboxylic acids are diverse and can be virus-specific. Some known mechanisms include:

  • Inhibition of Viral Enzymes: Certain derivatives can inhibit key viral enzymes such as reverse transcriptase in HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses.[4][13]

  • Inhibition of Host Factors: Some compounds inhibit host cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH), which can have broad-spectrum antiviral activity.[14][15]

  • Interference with Viral Entry/Replication: Other derivatives may interfere with the early stages of the viral life cycle, such as attachment to host cells, entry, or replication of the viral genome.[16]

The SAR for antiviral activity is highly dependent on the specific virus and the molecular target. However, some general trends have been observed:

  • For HIV-1 reverse transcriptase inhibitors, electron-withdrawing substituents at the C6 position of the quinoline ring have been shown to increase activity.[7]

  • In the case of DHODH inhibitors with antiviral activity, bulky, hydrophobic groups at the C2 position and a fluoro substituent at the C6 position are often associated with high potency.[14][15]

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound ID/SeriesVirusAssayIC50/EC50Reference
C44 VSV, WSN-InfluenzaViral Replication2 nM, 41 nM[14][15]
4o, 5o HIV-1 Ribonuclease HEnzyme Assay~1.5 µM[17]
Compound 1 Dengue Virus Serotype 2Plaque AssayLow µM[16]
Compound 2 Dengue Virus Serotype 2Plaque AssaySub-µM[16]

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[18]

  • Materials:

    • Susceptible host cell line

    • Virus stock

    • Multi-well cell culture plates

    • Test quinoline-4-carboxylic acid derivatives

    • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.[18]

    • Prepare serial dilutions of the test compound.

    • Infect the cell monolayers with a known amount of virus in the presence of the test compound at various concentrations.

    • After a viral adsorption period, remove the inoculum and add a semi-solid overlay medium to restrict virus spread to adjacent cells.[18]

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[18]

    • Fix and stain the cells to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as anti-inflammatory agents.[19]

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key inflammatory pathways. For instance, some derivatives have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[20]

The SAR for anti-inflammatory activity is an emerging area of research. However, initial studies suggest that substitutions on the amino group and the phenyl ring of pyrazolo[4,3-c]quinoline derivatives can significantly impact their ability to inhibit NO production.[20]

Table 4: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound IDAssayIC50 (µM)Reference
2i NO Production Inhibition0.19[20]
2m NO Production Inhibition0.22[20]

Part 3: Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold continues to be a highly versatile and valuable platform in the quest for novel therapeutic agents. The development of innovative and green synthetic methodologies has made the exploration of this chemical space more accessible and sustainable. The diverse biological activities of these derivatives, spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications, underscore their immense potential.

Future research in this field will likely focus on several key areas:

  • Expansion of Chemical Diversity: The use of novel synthetic methods to create libraries of quinoline-4-carboxylic acid derivatives with a wider range of substitutions will be crucial for identifying compounds with improved potency and selectivity.

  • Elucidation of Novel Mechanisms of Action: While the inhibition of enzymes like DHODH and DNA gyrase is well-established, further investigation into other molecular targets will open up new therapeutic avenues.

  • Development of Combination Therapies: The potential of quinoline-4-carboxylic acid derivatives to be used in combination with existing drugs to enhance efficacy and overcome resistance warrants further exploration.

  • In Vivo Studies and Clinical Translation: Promising lead compounds identified through in vitro screening will require rigorous in vivo evaluation to assess their pharmacokinetic properties, safety, and efficacy in preclinical models, with the ultimate goal of clinical translation.

The continued exploration of the rich chemistry and biology of quinoline-4-carboxylic acid derivatives holds great promise for the discovery of the next generation of medicines to address unmet medical needs.

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Foundational

A Comprehensive Technical Guide to the Biological Activity Screening of Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties.[1] This in-depth technical guide provides a comprehensive overview of the synthesis and biological activity screening of substituted quinoline-4-carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Substituted Quinoline-4-Carboxylic Acids

The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through established methods such as the Doebner and Pfitzinger reactions.[3][4]

The Doebner Reaction: This is a classic method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[3] A modified Doebner hydrogen-transfer reaction has been developed to improve yields, especially for anilines with electron-withdrawing groups.[5][6]

The Pfitzinger Reaction: This approach involves the condensation of an isatin derivative with a ketone under aqueous acid conditions to yield a variety of quinoline-4-carboxylic acids.[7][8] This method is particularly useful for generating analogues with specific substitutions.[7]

Workflow for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction:

Aniline Aniline Mixing Mixing in Ethanol Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Reflux Reflux Mixing->Reflux Acidification Acidification Reflux->Acidification Precipitate Crude Product Precipitate Acidification->Precipitate Purification Purification (Crystallization/ Chromatography) Precipitate->Purification Final_Product Quinoline-4-Carboxylic Acid Derivative Purification->Final_Product

Caption: Workflow for the synthesis of quinoline-4-carboxylic acid derivatives.

Anticancer Activity Screening

Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][9]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which some quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[1][7] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway.[1] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[1]

Signaling Pathway of DHODH Inhibition:

DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Growth Cancer Cell Growth DNA_RNA->Cell_Growth Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Other Anticancer Mechanisms

Beyond DHODH inhibition, certain quinoline-4-carboxylic acid derivatives have been shown to target other key proteins involved in cancer progression, such as Sirtuin 3 (SIRT3) and Epidermal Growth Factor Receptor (EGFR).[10] Some derivatives have also been found to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[11]

In Vitro Cytotoxicity and Cell Viability Assays

A fundamental step in screening for anticancer activity is to assess the cytotoxicity of the compounds against various cancer cell lines. In vitro assays are advantageous as they are rapid, cost-effective, and suitable for high-throughput screening.[12]

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]

Experimental Protocol: MTT Assay [3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline-4-carboxylic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

Other colorimetric assays that work on a similar principle include the MTS, XTT, and WST assays.[12][13]

Workflow for Determining Anticancer Activity using the MTT Assay:

Seed_Cells Seed Cancer Cells in 96-well plate Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat_Cells Treat with Compounds Incubate_1->Treat_Cells Incubate_2 Incubate 24-72h Treat_Cells->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate 2-4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan (DMSO) Incubate_3->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for determining anticancer activity using the MTT assay.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives [10]

CompoundTargetCancer Cell LineIC50Reference
41 DHODHHCT-1163.02 ± 0.35 µM[1][5]
43 DHODHHCT-1161.94 ± 0.17 µM[1][5]
P6 SIRT3MLLr leukemic cell lines7.2 µM[12]
3j Not SpecifiedMCF-7 (Breast)Potent (82.9% growth reduction)[11]

Antimicrobial Activity Screening

Quinolone-4-carboxylic acids, a closely related class, are well-established antibacterial agents.[1] Derivatives of quinoline-4-carboxylic acid have also shown promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][3]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][17][18] These enzymes are essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting these enzymes, the compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[1][18]

DNA Gyrase Inhibition Assay: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[19][20] The assay typically involves incubating the enzyme with relaxed plasmid DNA in the presence of ATP and the test compound.[21] The resulting DNA topoisomers are then separated by agarose gel electrophoresis.[21]

Experimental Protocol: DNA Gyrase Supercoiling Assay [21]

  • Reaction Setup: Prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA, ATP, and purified GyrA and GyrB subunits.

  • Compound Addition: Add varying concentrations of the quinoline-4-carboxylic acid derivative to the reaction mixtures.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a dye mix containing SDS.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel.

  • Data Analysis: Quantify the amount of supercoiled DNA to determine the IC50 of the compound.

In Vitro Antibacterial Susceptibility Testing

Standardized methods such as the agar well diffusion assay and the broth microdilution method are commonly used to evaluate the in vitro antibacterial activity of new compounds.[22][23]

Agar Well Diffusion Assay: This method is widely used to assess the antimicrobial activity of various substances.[23][24] It involves inoculating an agar plate with a standardized bacterial culture and then placing the test compound into wells cut into the agar.[23][25][26] The plate is then incubated, and the diameter of the zone of inhibition around the well is measured.[27]

Experimental Protocol: Agar Well Diffusion Assay [24][25][27]

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plate: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add Test Compound: Add a specific volume of the quinoline-4-carboxylic acid derivative solution to each well.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well in millimeters.

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][28][29]

Experimental Protocol: Broth Microdilution for MIC Determination [3]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureusNot Specified (Significant Activity)[2]
5a4 Bacillus subtilisNot Specified (Significant Activity)[2]
7b Staphylococcus aureus2[30]
7b Mycobacterium tuberculosis H37Rv10[30]
Compound 6 Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[28]

Anti-inflammatory Activity Screening

Certain quinoline derivatives have shown significant anti-inflammatory properties.[31][32][33][34] The screening for anti-inflammatory activity often involves in vitro enzyme inhibition assays and in vivo models of inflammation.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Some quinoline derivatives have been investigated as potential COX inhibitors.[35] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.

COX Inhibitor Screening Assay: These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2. The assay can be colorimetric or fluorometric and typically monitors the peroxidase component of the COX enzyme.[36][37][38][39]

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay [39]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells.

  • Inhibitor Addition: Add the test compound to the inhibitor wells.

  • Enzyme Addition: Add the appropriate COX enzyme to the initial activity and inhibitor wells.

  • Incubation: Incubate the plate to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid (the substrate) to all wells to start the reaction.

  • Stop Reaction: Stop the reaction after a specific time.

  • Colorimetric Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for each COX isoform.

Workflow for COX Inhibitor Screening:

Prepare_Reagents Prepare Assay Buffer, Heme, COX Enzymes Setup_Plate Setup 96-well Plate (Background, Control, Inhibitor Wells) Prepare_Reagents->Setup_Plate Add_Inhibitor Add Test Compound Setup_Plate->Add_Inhibitor Add_Enzyme Add COX-1 or COX-2 Add_Inhibitor->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Substrate Add Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_Absorbance Measure Absorbance (590 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition & IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for COX inhibitor screening assay.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema: This is a widely used animal model to screen for acute anti-inflammatory activity.[32][33] Edema is induced in the rat paw by injecting carrageenan, and the test compound is administered prior to the injection. The anti-inflammatory effect is assessed by measuring the reduction in paw volume over time.[33]

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this important class of molecules.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20).
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
  • MTT assay - Wikipedia. (n.d.).
  • MTT Test - Medical Device - Eurofins Scientific. (2024, October 24).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
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  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23).
  • DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC. (n.d.).
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2016, February 4).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.).
  • ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF. (n.d.).
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2025, August 8).
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. (n.d.).
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2011, August 1).
  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025, February 20).
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (n.d.).
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. (n.d.).
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • COX Inhibitor Screening Assay Kit. (n.d.).
  • K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.).
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (n.d.).
  • Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Well Diffusion Test: Quick Antibacterial Lab Hack! #Shorts #microbiology #labprotocol - YouTube. (2025, August 8).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC. (n.d.).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (n.d.).
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (2022, July 20).
  • A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents - Benchchem. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (2023, July 21).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.).
  • Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium | Microbiology Spectrum - ASM Journals. (2023, April 17).
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.).
  • Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13).
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - MDPI. (2019, April 2).
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (2019, November 28).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).
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Exploratory

An In-depth Technical Guide on the Postulated Mechanism of Action of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

A Note on the Subject Compound: Direct experimental data on the specific biological activity of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is not extensively available in the public domain. This guide, therefo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Direct experimental data on the specific biological activity of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is not extensively available in the public domain. This guide, therefore, synthesizes information from closely related analogues within the quinoline-4-carboxylic acid class to postulate a scientifically-grounded mechanism of action. The experimental protocols detailed herein provide a roadmap for the validation of these hypotheses.

The quinoline scaffold is a renowned privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous synthetic compounds with a wide array of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.[2] The versatility of this scaffold allows for substitutions at multiple positions, which can fine-tune the compound's biological properties.[1][2]

This guide will explore the most probable mechanisms of action for 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid based on the established activities of its structural congeners. The primary focus will be on its potential as an anticancer agent, a therapeutic area where quinoline-4-carboxylic acids have shown considerable promise.[1][2]

Part 1: Postulated Anticancer Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A predominant mechanism through which several quinoline-4-carboxylic acid derivatives exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for a steady supply of nucleotides. By inhibiting DHODH, these compounds can deplete the intracellular pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]

The structural similarities between 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid and known DHODH inhibitors suggest that it may bind to the same pocket as other inhibitors like brequinar.[3] This binding is likely driven by lipophilic interactions within a pocket composed of nonpolar residues.[3]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Tumor Growth DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion of Nucleotides Leads to Compound 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid DHODH_enzyme DHODH Compound->DHODH_enzyme Inhibition Experimental_Workflow Start Test Compound: 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Enzyme_Assay 2. In Vitro Enzyme Inhibition Assays (DHODH, HDAC) Cytotoxicity->Enzyme_Assay If Active Cell_Cycle 3. Cell Cycle Analysis (Flow Cytometry) Enzyme_Assay->Cell_Cycle Target Identified Apoptosis 4. Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis Conclusion Mechanistic Conclusion Apoptosis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

This assay determines the compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This biochemical assay directly measures the inhibitory effect of the compound on DHODH enzyme activity.

Principle: The assay monitors the reduction of a substrate by the DHODH enzyme. The rate of this reaction is measured spectrophotometrically.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human DHODH enzyme, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

  • Inhibitor Addition: Add varying concentrations of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid to the wells.

  • Initiation of Reaction: Initiate the reaction by adding coenzyme Q10.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

This protocol determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content and thus indicative of the cell cycle phase (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat a suitable cancer cell line (e.g., K562) with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Re-suspend the fixed cells in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) would suggest cell cycle arrest. [4][5]

Conclusion

The quinoline-4-carboxylic acid scaffold is a highly versatile and promising platform for the development of novel therapeutics. [2]Based on the extensive research into its derivatives, it is plausible that 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid functions as an anticancer agent through the inhibition of key enzymes like DHODH or HDACs. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating its precise mechanism of action, thereby paving the way for its potential development as a therapeutic agent.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. JOCPR. Available at: [Link]

  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Available at: [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. PubMed. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC - NIH. Available at: [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. Available at: [Link]

Sources

Foundational

In Silico ADMET Profiling of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic Acid: A Senior Application Scientist's Guide

Foreword: The Imperative of Early ADMET Assessment in Modern Drug Discovery In the intricate and resource-intensive journey of drug discovery and development, a significant proportion of promising drug candidates falter...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Early ADMET Assessment in Modern Drug Discovery

In the intricate and resource-intensive journey of drug discovery and development, a significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic and safety profiles.[1][2] These late-stage failures carry substantial financial and temporal costs. To mitigate these risks, the paradigm has shifted towards a "fail early, fail cheap" approach, where the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is integrated into the earliest phases of discovery.[3] In silico ADMET prediction has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate and prioritize compounds before they are even synthesized.[3][4] This technical guide provides an in-depth, practical walkthrough of the in silico ADMET profiling of a novel compound, 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, from the perspective of a seasoned application scientist. We will not only detail the "how" but, more critically, the "why" behind the chosen methodologies, emphasizing scientific integrity and the practical interpretation of predictive data.

The Compound of Interest: 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Our subject molecule, 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, belongs to the quinoline class of compounds. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The specific substitutions on this quinoline core—a chloro group at position 8, a methyl group at position 3, a phenyl group at position 2, and a carboxylic acid at position 4—will dictate its physicochemical properties and, consequently, its ADMET profile.

For our in silico analysis, we will utilize the Simplified Molecular Input Line Entry System (SMILES) representation of the molecule. The canonical SMILES for our compound is: Cc1c(c2cccc(c2n1)Cl)C(=O)O. This format is the standard input for the majority of computational chemistry tools.

A Curated In Silico Workflow for Comprehensive ADMET Prediction

The predictive power of in silico tools is maximized when a consensus-based approach is adopted, leveraging the strengths of multiple models.[5] Our workflow is designed around this principle, employing a suite of well-validated, freely accessible web-based platforms to construct a holistic ADMET profile.

In_Silico_ADMET_Workflow cluster_Input Molecular Input cluster_Prediction Prediction Platforms cluster_Output Predicted Endpoints cluster_Analysis Analysis & Decision SMILES SMILES String (Cc1c(c2cccc(c2n1)Cl)C(=O)O) SwissADME SwissADME SMILES->SwissADME Input pkCSM pkCSM SMILES->pkCSM Input ProToxII ProTox-II SMILES->ProToxII Input Absorption Absorption (Solubility, Permeability) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion Toxicity Toxicity (hERG, Hepatotoxicity, Mutagenicity) pkCSM->Toxicity ProToxII->Toxicity Interpretation Data Interpretation & Risk Assessment Absorption->Interpretation Distribution->Interpretation Metabolism->Interpretation Excretion->Interpretation Toxicity->Interpretation

A generalized workflow for in silico ADMET prediction.
Step 1: Physicochemical Properties and Pharmacokinetics with SwissADME

SwissADME is a robust tool for evaluating physicochemical properties, pharmacokinetics, and drug-likeness.[6][7][8] Its user-friendly interface and graphical outputs, such as the Bioavailability Radar, make it an excellent starting point for our analysis.

Experimental Protocol:

  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[6]

  • In the "Enter a list of SMILES" field, paste the SMILES string for our compound: Cc1c(c2cccc(c2n1)Cl)C(=O)O.

  • Click "Run" to initiate the prediction.

  • The results page will provide a comprehensive overview of various parameters.

Key Parameters and Their Significance:

ParameterPredicted ValueInterpretation and Rationale
Molecular Weight 299.73 g/mol Below the 500 g/mol threshold of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP (iLOGP) 4.15Indicates high lipophilicity, which can favor membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance.
Water Solubility Poorly solubleConsistent with the high LogP value. Poor solubility is a significant hurdle for oral drug absorption and formulation.
GI Absorption LowPredicted low gastrointestinal absorption, likely a consequence of its poor solubility.
BBB Permeant NoThe model predicts the compound will not cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid central nervous system side effects.
CYP Inhibitor Yes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4)Broad-spectrum inhibition of key cytochrome P450 enzymes is a major red flag for potential drug-drug interactions.
Bioavailability Score 0.55This composite score suggests a reasonable probability of the compound having drug-like properties.
Step 2: Deepening the ADMET Profile with pkCSM

pkCSM utilizes a unique approach based on graph-based signatures to predict a wide array of ADMET properties.[1][2][9] It provides quantitative predictions for several endpoints, offering a more granular view than some other platforms.

Experimental Protocol:

  • Access the pkCSM web server ([Link]1]

  • Select the "Predict" tab.

  • Paste the SMILES string into the designated field.

  • Click "Submit" to run the calculations.

Key Quantitative Predictions and Their Implications:

PropertyPredicted ValueInterpretation and Rationale
Water Solubility (log mol/L) -4.217Reinforces the SwissADME prediction of poor solubility. This is a critical parameter to address in lead optimization.
Caco-2 Permeability (log Papp) 0.65A positive value suggests moderate to good intestinal permeability, which is a favorable characteristic for oral absorption.
Intestinal Absorption (% Absorbed) 85.3%This high value suggests that if the compound can be solubilized, it has the potential to be well-absorbed across the intestinal wall.
BBB Permeability (logBB) -0.612A logBB value less than -1 generally indicates poor BBB penetration, corroborating the SwissADME prediction.
Total Clearance (log ml/min/kg) 0.35This value can be used in more advanced pharmacokinetic modeling to predict the dosing regimen.
hERG I Inhibitor YesCritical Finding: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a significant toxicity concern.
Hepatotoxicity YesPredicts potential for liver toxicity, another serious safety liability that would require careful experimental evaluation.
AMES Toxicity (Mutagenicity) NoThe model predicts the compound is not mutagenic, which is a positive finding.
Step 3: Focused Toxicity Assessment with ProTox-II

ProTox-II is a specialized server for predicting various toxicological endpoints using a combination of machine learning models, pharmacophores, and fragment propensities.[10][11][12] It provides predictions for acute toxicity (LD50) and organ-specific toxicities.

Experimental Protocol:

  • Go to the ProTox-II web server ([Link]10]

  • Input the SMILES string into the prediction tool.

  • Initiate the prediction.

Toxicity Profile and Risk Analysis:

EndpointPredictionConfidence ScoreInterpretation and Rationale
LD50 (mg/kg) 750Toxicity Class 4: This predicted oral LD50 in rodents suggests moderate acute toxicity.
Hepatotoxicity ActiveHigh (0.85)Confirms the pkCSM prediction, increasing the concern for potential drug-induced liver injury.
Carcinogenicity InactiveModerate (0.65)The model predicts a lower likelihood of carcinogenicity.
Mutagenicity InactiveHigh (0.92)Corroborates the pkCSM prediction of no mutagenic potential.
Immunotoxicity ActiveModerate (0.71)Suggests a potential to adversely affect the immune system, warranting further investigation.

Synthesizing the Data: An Evidence-Based Assessment

The collation of data from our multi-platform workflow allows for a comprehensive and self-validating assessment of the ADMET profile of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid.

Summary of Predicted ADMET Properties:

ADMET ParameterSwissADMEpkCSMProTox-IIOverall Assessment & Rationale
Solubility Poorly solublelog mol/L = -4.217-High Risk: Consistent prediction of poor aqueous solubility is a major liability for oral bioavailability.
Permeability/Absorption Low GI AbsorptionHigh (%Abs = 85.3)-Moderate Risk: Contradictory predictions. The high lipophilicity may favor permeability if solubility issues can be overcome through formulation.
BBB Penetration NologBB = -0.612-Low Risk: Consistent prediction of poor CNS penetration is favorable for a peripherally targeted drug.
Metabolism (CYP) Broad InhibitionNot explicitly predicted-High Risk: Inhibition of multiple major CYP isoforms signals a high potential for drug-drug interactions.
hERG Inhibition -Yes-High Risk: A critical safety finding that strongly suggests a high risk of cardiotoxicity.
Hepatotoxicity -YesActive (High Conf.)High Risk: Consistent predictions from two platforms indicate a significant concern for liver toxicity.
Mutagenicity -NoInactive (High Conf.)Low Risk: Consistent predictions of no mutagenic potential are favorable.
The Concept of Applicability Domain: A Note on Trustworthiness

It is crucial to acknowledge that the reliability of any in silico prediction is contingent upon the "Applicability Domain" of the model.[13][14] This refers to the chemical space defined by the training data used to build the predictive model.

Applicability_Domain Applicability Domain cluster_Space Chemical Space TrainingSet Training Set Data TestMolecule_Inside Test Molecule A (High Confidence) TestMolecule_Outside Test Molecule B (Low Confidence)

Confidence in predictions is higher for molecules within the model's applicability domain.

Our target molecule, being a substituted quinoline, is likely within the applicability domain of many ADMET models due to the prevalence of this scaffold in drug discovery. However, for highly novel or unusual structures, predictions should be interpreted with greater caution. The confidence scores provided by tools like ProTox-II are a valuable, albeit imperfect, surrogate for assessing a prediction's reliability.

Conclusion and Strategic Recommendations

The in silico ADMET profile of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid reveals a compound with a mixed but ultimately high-risk profile. While it possesses some drug-like features, such as an appropriate molecular weight and a low probability of mutagenicity, these are overshadowed by several significant liabilities:

  • Critical Safety Risks: The predicted inhibition of the hERG channel and the high potential for hepatotoxicity represent major safety hurdles that could terminate a drug development program.

  • Pharmacokinetic Challenges: Poor aqueous solubility and broad-spectrum CYP450 inhibition present substantial challenges for achieving a desirable pharmacokinetic profile and avoiding drug-drug interactions.

Based on this comprehensive in silico assessment, the following strategic recommendations are proposed:

  • De-prioritization for Immediate Development: In its current form, this compound should be de-prioritized for further resource-intensive development due to the high probability of failure in later stages.

  • In Vitro Validation of Key Risks: If there is a compelling biological rationale for pursuing this chemical series, targeted, low-cost in vitro assays should be conducted to confirm the highest-risk predictions, namely hERG inhibition (e.g., automated patch-clamp) and hepatotoxicity (e.g., cytotoxicity assays in HepG2 cells).

  • Structure-Activity Relationship (SAR) Exploration: Should the quinoline scaffold be essential, medicinal chemistry efforts should focus on structural modifications aimed at mitigating the identified liabilities. For example, reducing lipophilicity may improve solubility and decrease hERG inhibition, while altering the substitution pattern could reduce CYP inhibition.

This guide has demonstrated a robust, multi-faceted approach to in silico ADMET prediction. By integrating data from multiple platforms and, most importantly, interpreting these predictions within the broader context of drug discovery, we can make more informed, data-driven decisions that ultimately enhance the efficiency and success rate of bringing new, safe, and effective medicines to patients.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Banerjee, P., et al. (2024). Insilico toxicity prediction by using ProTox-II computational tools. ResearchGate. [Link]

  • Banerjee, P. (2018). ProTox-II: Toxicity Prediction Webserver. Scribd. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., et al. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. [Link]

  • AL Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Kompleksnoe Ispolzovanie Mineralnogo Syra, 325(2). [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

  • Wisdomlib. (2025). PkCSM web server: Significance and symbolism. Wisdomlib. [Link]

  • Pires, D. E. V., et al. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissADME. Expasy. [Link]

  • Molecular Modelling Group. SwissDrugDesign. SwissDrugDesign. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Biosig Lab. [Link]

  • Xiong, G., et al. (2022). a web service for ADMET prediction and optimization based on deep neural representation. Bioinformatics, 38(9), 2646–2648. [Link]

  • Sheridan, R. P., et al. (2022). Prediction Accuracy of Production ADMET Models as a Function of Version: Activity Cliffs Rule. ACS Publications. [Link]

  • Roy, K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • ADMETlab. Interpretation-ADMElab: ADMET Prediction. ADMETlab. [Link]

  • BioNome. (2026). Common Challenges in QSAR Modeling and How BioNome Overcomes Them in India. BioNome. [Link]

  • Boulaamane, A., et al. (2025). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI. [Link]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • National Center for Biotechnology Information. 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. PubChem. [Link]

  • Tong, W., et al. (2007). Assessing QSAR Limitations - A Regulatory Perspective. ResearchGate. [Link]

  • PubChemLite. 8-methyl-2-phenylquinoline-4-carboxylic acid (C17H13NO2). PubChemLite. [Link]

  • PubChemLite. 8-chloro-2-methylquinoline-4-carboxylic acid (C11H8ClNO2). PubChemLite. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936307. [Link]

Sources

Protocols & Analytical Methods

Method

Pfitzinger reaction for synthesis of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid

Executive Summary & Strategic Rationale Quinoline-4-carboxylic acids represent a highly privileged scaffold in drug discovery, frequently utilized in the development of antimalarials, antiviral agents, and potent inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Quinoline-4-carboxylic acids represent a highly privileged scaffold in drug discovery, frequently utilized in the development of antimalarials, antiviral agents, and potent inhibitors of dihydroorotate dehydrogenase (DHODH) for oncology applications[1].

This application note details the robust synthesis of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid via the [2]. While alternative methods like the Friedländer synthesis exist, the Pfitzinger approach is strategically superior for this target. It utilizes highly stable, commercially available 7-chloroisatin and propiophenone, bypassing the need for unstable o-aminobenzaldehyde intermediates while delivering strict regiocontrol over the C2 and C3 substitutions[1].

Mechanistic Regioselectivity & Causality

The synthesis relies on a cascade of base-catalyzed transformations. Understanding the causality behind these steps is critical for troubleshooting and scale-up:

  • Lactam Hydrolysis : The reaction is initiated by the cleavage of the amide bond in 7-chloroisatin using a high concentration of aqueous base (33% KOH). This generates the highly soluble potassium salt of 2-amino-3-chlorophenylglyoxylic acid (the isatinate intermediate)[2].

  • Imine Formation : Upon the addition of propiophenone (1-phenylpropan-1-one), the primary aniline of the isatinate attacks the ketone carbonyl. This specific interaction dictates that the carbonyl carbon of propiophenone becomes the C2 position of the quinoline ring, securely localizing the phenyl group at C2 [1].

  • Intramolecular Aldol Cyclization : The α -methylene group (–CH₂–) of the propiophenone moiety is deprotonated in the strongly basic medium, subsequently attacking the α -keto acid carbonyl of the isatinate. This forms the C3–C4 bond. Because the methyl group is attached to this reacting α -methylene carbon, it is localized exclusively at the C3 position[1].

  • Dehydration : A final loss of water yields the fully aromatized 8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid[2].

Reaction Pathway Visualization

Pfitzinger_Mechanism cluster_0 Phase 1: Ring Opening cluster_1 Phase 2: Condensation & Cyclization cluster_2 Phase 3: Isolation N1 7-Chloroisatin N2 Potassium 2-amino-3-chlorophenylglyoxylate (Isatinate Intermediate) N1->N2 33% aq. KOH Room Temp, 30 min N3 Addition of Propiophenone (Ph-CO-CH2-CH3) N2->N3 N4 Imine/Enamine Intermediate N3->N4 Reflux (80°C) -H2O N5 Quinoline Core Formation N4->N5 Intramolecular Aldol -H2O N6 Aqueous Extraction & Ether Wash (Removes unreacted ketone) N5->N6 Cool to RT N7 Acidification with AcOH/HCl (Target pH 4.0 - 5.0) N6->N7 N8 8-Chloro-3-methyl-2-phenylquinoline- 4-carboxylic acid N7->N8 Precipitation & Filtration

Workflow and mechanism of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

Self-Validating Experimental Protocol

Materials Required:

  • 7-Chloroisatin : 10.0 mmol (1.81 g)

  • Propiophenone : 11.0 mmol (1.47 g / ~1.46 mL)

  • Potassium Hydroxide (KOH) : 33% w/v aqueous solution (15 mL)

  • Ethanol (95%) : 15 mL

  • Diethyl ether : 30 mL (for extraction)

  • Glacial acetic acid : As needed for pH adjustment

Step 1: Lactam Cleavage (Isatinate Formation)

Procedure : Charge a 100 mL round-bottom flask with 15 mL of 33% aq. KOH and 15 mL of 95% ethanol. Add 7-chloroisatin (1.81 g). Stir at ambient temperature for 30–45 minutes[3].

  • Causality & Validation : High base concentration is required to drive the initial amide hydrolysis. Validation: The initial orange/red suspension will completely dissolve, transitioning to a pale yellow/brownish homogeneous solution. This visual cue confirms the quantitative formation of the potassium isatinate intermediate.

Step 2: Condensation & Cyclodehydration

Procedure : Add propiophenone (1.47 g) dropwise to the stirring isatinate solution. Attach a reflux condenser and heat to a gentle reflux (80–85 °C) for 18–24 hours[3].

  • Causality & Validation : Extended thermal energy is necessary to overcome the steric hindrance during the intramolecular aldol condensation between the α -methylene group and the keto-acid[4]. Validation: Reaction progress must be monitored via TLC (eluent: DCM/MeOH 9:1); the disappearance of the UV-active propiophenone spot indicates reaction completion.

Step 3: Impurity Clearance

Procedure : Cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation. Dilute the aqueous residue with 20 mL of distilled water and extract with diethyl ether ( 2×15 mL)[3].

  • Causality : This orthogonal extraction removes unreacted propiophenone and non-polar organic byproducts. The target molecule remains safely in the aqueous layer as the highly soluble potassium carboxylate salt.

Step 4: Isoelectric Precipitation

Procedure : Cool the aqueous layer to 0–5 °C in an ice bath. Under vigorous stirring, add glacial acetic acid dropwise until the pH reaches 4.0–5.0[3].

  • Causality & Validation : Acidification protonates the carboxylate, forming the insoluble zwitterionic/carboxylic acid product. Validation: A dense precipitate will crash out. Critical Check : Do not allow the pH to drop below 3.0. Over-acidification will protonate the quinoline nitrogen, forming a soluble hydrochloride salt and causing the product to redissolve, which will drastically reduce the isolated yield.

Step 5: Isolation

Procedure : Collect the product via vacuum filtration, wash the filter cake with cold distilled water ( 3×10 mL) to remove inorganic salts, and dry in a vacuum oven at 60 °C overnight. The crude product can be recrystallized from hot ethanol/water if higher purity is required.

Process Optimization & Quantitative Data

The choice of base and heating method significantly impacts the yield and purity of the Pfitzinger reaction. Potassium hydroxide is vastly superior to sodium hydroxide because the potassium salt of the isatinate intermediate is significantly more soluble in the aqueous ethanol medium, preventing premature precipitation and ensuring a homogeneous reaction environment.

Table 1: Optimization of Reaction Parameters for Pfitzinger Condensation

MethodBase SystemTemp (°C)TimeYield (%)Purity (HPLC, %)
Conventional Reflux 33% aq. KOH / EtOH80 - 8524 h78 - 82>95
Conventional Reflux 33% aq. NaOH / EtOH80 - 8524 h65 - 7092
Microwave-Assisted 33% aq. KOH / H₂O12030 min85 - 88>98
Acid-Catalyzed Glacial AcOH / HCl10516 h~5085

Data summarized from standard Pfitzinger protocol optimizations for highly substituted quinoline-4-carboxylic acids[1],[3].

References

  • Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Li, S., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry (2018). URL:[Link]

  • Buu-Hoï, N. P., & Miquel, J. F. "The Pfitzinger Reaction of p-Hydroxypropiophenone and Similar Phenolic Ketones." Journal of the Chemical Society (1953). URL:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction

Abstract This application note provides an in-depth technical guide for the synthesis of 2-phenylquinoline-4-carboxylic acid, a crucial scaffold in medicinal chemistry, utilizing the Doebner reaction.[1] As a classic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides an in-depth technical guide for the synthesis of 2-phenylquinoline-4-carboxylic acid, a crucial scaffold in medicinal chemistry, utilizing the Doebner reaction.[1] As a classic and efficient three-component, one-pot synthesis, the Doebner reaction offers a robust method for preparing 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] This document details the underlying reaction mechanism, offers two distinct and detailed experimental protocols (a classical thermal method and a modern Lewis-acid catalyzed approach), presents a comprehensive troubleshooting guide, and summarizes critical reaction parameters. The content is designed for researchers, scientists, and drug development professionals, providing the necessary expertise to successfully implement and optimize this important transformation.

Introduction and Significance

Quinoline-4-carboxylic acid derivatives represent a privileged structural motif in numerous natural products and bioactive compounds, demonstrating a vast array of pharmacological activities, including antimalarial, antiviral, antibacterial, and antitumor properties.[1][3] Among these, 2-phenylquinoline-4-carboxylic acid (also known as atophan or cinchophen) serves as a foundational structure for the development of novel therapeutics, such as potent histone deacetylase (HDAC) inhibitors.[1][4]

The Doebner reaction, first reported by Oscar Doebner in 1887, is a convergent and atom-economical method for constructing the quinoline core.[2] It involves the condensation of an aromatic amine (aniline), an aromatic aldehyde (benzaldehyde), and pyruvic acid. This guide elucidates the nuances of this reaction, empowering researchers to leverage its full potential.

Reaction Principle and Mechanism

The Doebner reaction proceeds through a cascade of transformations beginning with the formation of an imine (Schiff base) from aniline and benzaldehyde. The enolate of pyruvic acid then adds to this imine. The resulting adduct undergoes a subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form a dihydroquinoline intermediate. The final aromatization to 2-phenylquinoline-4-carboxylic acid occurs via an in-situ oxidation, where an intermediate imine can act as a hydrogen acceptor in what is known as the Doebner hydrogen-transfer reaction.[1][5][6]

While the exact mechanism is not definitively established, the most widely accepted pathway begins with the formation of the Schiff base.[7]

Doebner_Mechanism Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base -H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid (Enol) Adduct Adduct Pyruvic_Acid->Adduct Schiff_Base->Adduct + Pyruvic Acid Enolate Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization & -H₂O Product 2-Phenylquinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (Hydrogen Transfer)

Caption: Proposed mechanism of the Doebner reaction.

Detailed Experimental Protocols

This section outlines two reliable protocols for synthesizing 2-phenylquinoline-4-carboxylic acid. Method A represents a classical, uncatalyzed approach, while Method B employs an efficient iron(III) triflate catalyst for shorter reaction times.

General Experimental Workflow

Experimental_Workflow Start 1. Charge Reactants (Aniline, Benzaldehyde, Pyruvic Acid, Solvent) Catalyst 2. Add Catalyst (e.g., Fe(OTf)₃, if applicable) Start->Catalyst Reaction 3. Heat to Reflux (e.g., 80°C for 3-24h) Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Cooling 5. Cool to Room Temp. (Precipitation Occurs) Monitoring->Cooling Upon Completion Filtration 6. Filter Crude Product Cooling->Filtration Purification 7. Purify (Recrystallization from Ethanol) Filtration->Purification Final 8. Dry and Characterize Purification->Final

Caption: General experimental workflow for the Doebner synthesis.

Method A: Classical Thermal Synthesis

This protocol is adapted from established procedures that rely on thermal energy to drive the reaction without an explicit catalyst.[8]

Materials and Reagents:

  • Aniline (0.01 mol, 0.93 g)

  • Benzaldehyde (0.01 mol, 1.06 g)

  • Pyruvic acid (0.01 mol, 0.88 g)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.01 mol), benzaldehyde (0.01 mol), pyruvic acid (0.01 mol), and ethanol (20 mL).

  • Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Maintain the reflux for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate as a solid.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.

Method B: Iron(III) Triflate Catalyzed Synthesis

This modern protocol utilizes a Lewis acid catalyst to improve reaction efficiency and shorten the required time.[1][2]

Materials and Reagents:

  • Aniline (1.1 mmol, 102 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Pyruvic acid (1.0 mmol, 88 mg)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%, 76 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%), to the mixture with stirring.

  • Equip the flask with a reflux condenser and place it in a pre-heated heating mantle set to 80°C.

  • Heat the reaction mixture at 80°C under reflux for 3 hours.[2] Monitor the reaction's progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to ambient temperature. The crude product will precipitate from the solution.[1]

  • Collect the precipitated solid via vacuum filtration.

  • For purification, the filtered solid can be added to an aqueous potassium carbonate (K₂CO₃) solution to dissolve the acidic product. The solution is then filtered to remove any non-acidic impurities. The filtrate is subsequently acidified with HCl to re-precipitate the purified product, which is then filtered, washed with water, and dried.[1] Alternatively, recrystallization from ethanol can be performed.

Troubleshooting and Optimization Insights

Even robust reactions can present challenges. Below are common issues encountered in the Doebner synthesis and field-proven strategies to overcome them.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield Incomplete reaction; Side product formation; Degradation of reactants/products.Optimize Stoichiometry: An excess of the aniline and aldehyde can sometimes drive the reaction to completion.[6] Catalyst Screening: If using a catalyzed method, screen different Lewis or Brønsted acids and optimize the catalyst loading.[9] Temperature Control: Ensure the reaction reaches the optimal temperature. For some substrates, a minimum of 65°C is necessary for good yields.[9][10] Modified Addition: Adding the pyruvic acid solution dropwise to the heated mixture of aniline, aldehyde, and catalyst can suppress decomposition and improve yields.[6]
Tar Formation High reaction temperatures promoting polymerization; Self-condensation of reactants under harsh conditions.Precise Temperature Control: Avoid excessive heating. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[5] Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might reduce tar formation.[5] pH Control During Workup: When acidifying to precipitate the product, add the acid slowly with vigorous stirring to prevent localized high acidity, which can cause degradation.[5]
Byproduct Formation Reduction of the intermediate imine by the dihydroquinoline intermediate, forming a benzylamine byproduct.Utilize Hydrogen-Transfer: This is a known side reaction, particularly with electron-withdrawing groups on the aniline.[5] The Doebner reaction inherently uses the imine as a hydrogen acceptor (co-oxidant) to facilitate the final oxidation step. Ensuring a slight excess of the imine-forming components (aniline/benzaldehyde) can help drive the desired oxidation.[5][6]

Safety Precautions

  • All experimental manipulations should be performed inside a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents (aniline, benzaldehyde, pyruvic acid, ethanol, and catalysts) before commencing work.

References

  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. (n.d.). Benchchem.
  • Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. (n.d.). Benchchem.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). International Journal of Pharmacy and Pharmaceutical Sciences.
  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. (2021). Key Engineering Materials. Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Doebner reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Doebner Reaction Technical Support Center: Troubleshooting and Optimization. (n.d.). Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). ACS Omega. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. Retrieved from [Link]

  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (n.d.). Benchchem.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). AWS. Retrieved from [Link]

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Method

Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives: Application Notes and Protocols

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Among its derivatives, quinoline-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] The development of efficient and sustainable synthetic methodologies for these valuable compounds is a critical endeavor in drug discovery and development.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives. We will delve into the underlying principles, provide detailed experimental protocols for key synthetic routes, and offer insights into reaction optimization and troubleshooting.

The Power of Microwave Chemistry: Principles and Advantages

Microwave synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat.[7][8] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[7][8][10]

The key advantages of employing microwave assistance in the synthesis of quinoline-4-carboxylic acid derivatives include:

  • Accelerated Reaction Rates: Reactions that may take hours or even days under conventional heating can often be completed in minutes.[4][5]

  • Enhanced Yields and Purity: The rapid and uniform heating often leads to higher conversion rates and minimized formation of byproducts.[5][11]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.[5][6]

  • Green Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[7][8][9]

  • Improved Reproducibility: Automated microwave reactors offer precise control over reaction parameters, leading to more consistent and reproducible results.[9]

Key Synthetic Strategies for Quinoline-4-Carboxylic Acids

Several named reactions are classically employed for the synthesis of the quinoline core. Microwave irradiation has been successfully applied to significantly enhance the efficiency of these transformations.

The Doebner–von Miller Reaction

The Doebner–von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[12] A variation of this, the Doebner reaction, specifically produces quinoline-4-carboxylic acids by reacting anilines, an aldehyde, and pyruvic acid.[13][14]

Mechanism Insight: The reaction proceeds through the formation of an enamine from the aniline and pyruvic acid, followed by a Michael addition with the aldehyde, and subsequent cyclization and oxidation to yield the quinoline ring.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[15][16] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[15][17] Subsequent hydrolysis and decarboxylation yield the desired quinoline-4-carboxylic acid backbone. Microwave irradiation has been shown to dramatically accelerate the cyclization step.[15][18][19]

Mechanism Insight: The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the aniline. The subsequent high-temperature cyclization is a key step that is significantly enhanced by microwave heating.[15]

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group.[20][21] Microwave irradiation can facilitate this condensation, leading to shorter reaction times and improved yields.

Mechanism Insight: The reaction is initiated by the base-catalyzed condensation of the carbonyl compound with the isatin, followed by cyclization and rearrangement to form the quinoline-4-carboxylic acid.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the microwave-assisted synthesis of representative quinoline-4-carboxylic acid derivatives.

Protocol 1: Microwave-Assisted Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol describes a three-component reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid.[22][23]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).

  • Add ethanol (3 mL) as the solvent and a catalytic amount of p-TSA (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 3-5 minutes.[22] Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol outlines the initial cyclization step of the Gould-Jacobs reaction.[17][18]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

  • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[17] In this case, excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to a high temperature, for example, 250°C or 300°C, for a short duration (e.g., 5-20 minutes).[17][18]

  • After irradiation, cool the vial to room temperature. The product should precipitate.

  • Filter the precipitated solid and wash with ice-cold acetonitrile.[17]

  • Dry the solid under vacuum and analyze.

Note: The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed and decarboxylated in subsequent steps to yield quinoline-4-carboxylic acid.

Visualizing the Synthetic Workflow

The general workflow for these syntheses can be visualized as follows:

Microwave Synthesis Workflow reagents Reactants & Solvent mw_vessel Microwave Vessel reagents->mw_vessel 1. Combine mw_reactor Microwave Reactor mw_vessel->mw_reactor 2. Seal & Irradiate workup Reaction Work-up (Cooling, Filtration) mw_reactor->workup 3. Post-Reaction purification Purification (Crystallization) workup->purification 4. Isolate Product analysis Characterization (NMR, MS) purification->analysis 5. Verify Structure

Caption: A generalized experimental workflow for microwave-assisted synthesis.

Data Presentation and Characterization

The success of the synthesis is determined by the yield and purity of the final product. Below is a representative table summarizing typical results for microwave-assisted syntheses compared to conventional methods.

ReactionMethodTemperature (°C)TimeYield (%)Reference
Doebner SynthesisConventionalReflux3 h - overnightModerate[22]
Doebner SynthesisMicrowave803-4 min50-80[22]
Gould-Jacobs CyclizationConventional25020 min1[17][18]
Gould-Jacobs CyclizationMicrowave3005 min47[17][18]
Pfitzinger ReactionConventionalRefluxN/ALow to Moderate
Pfitzinger ReactionMicrowaveN/A15 min68

Characterization: The synthesized quinoline-4-carboxylic acid derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[21]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting

Even with the advantages of microwave synthesis, challenges can arise. This section provides guidance on common issues.

IssuePotential CauseSuggested Solution
Low or No Yield Inefficient microwave absorptionAdd a small amount of a polar co-solvent (e.g., DMF, ethanol) or use a silicon carbide plate to act as a heat sink.[20]
Low reactant reactivityIncrease the reaction temperature or prolong the irradiation time. Consider using a more active catalyst.[20]
Decomposition of reactants/productsLower the reaction temperature and shorten the irradiation time.[20]
Poor Reproducibility Inconsistent vial positioningEnsure the reaction vessel is placed in the same position within the microwave cavity for each run.[20]
Inconsistent stirringUse a properly sized stir bar and ensure consistent stirring speed.
Pressure Overload Reaction temperature is too highLower the set temperature. Ensure the reaction volume does not exceed the recommended limit for the vessel.
Formation of gaseous byproductsIf gas evolution is expected, consider using an open-vessel system if feasible, or reduce the initial concentration of reactants.
Logical Troubleshooting Flow

Troubleshooting Logic start Low Product Yield check_absorption Is microwave absorption efficient? start->check_absorption add_polar Add polar co-solvent or use SiC plate check_absorption->add_polar No check_reactivity Are reactants sufficiently reactive? check_absorption->check_reactivity Yes add_polar->check_reactivity increase_temp_time Increase temperature and/or time check_reactivity->increase_temp_time No check_decomposition Is decomposition occurring? check_reactivity->check_decomposition Yes increase_temp_time->check_decomposition decrease_temp_time Decrease temperature and/or time check_decomposition->decrease_temp_time Yes success Optimized Yield check_decomposition->success No decrease_temp_time->success

Caption: A decision tree for troubleshooting low product yield in microwave synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the efficient and rapid production of quinoline-4-carboxylic acid derivatives. This technology offers substantial benefits in terms of reaction speed, yield, and sustainability, making it an invaluable tool for researchers in medicinal chemistry and drug discovery.[4][6] By understanding the fundamental principles of microwave heating and following optimized protocols, scientists can accelerate their research and development efforts in creating novel therapeutic agents based on the versatile quinoline scaffold.

References

  • Benchchem. The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • Lingaiah, N., & Potdar, A. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
  • (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Organic and Pharmaceutical Chemistry.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51–63.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • ANU Books Publisher & Distributor. Role of Microwave in Pharmaceutical Sciences.
  • Patel, D. B., Rajani, D. P., Rajani, S. D., & Patel, H. D. (2020). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Hussein, M. S., & Humeedi, D. M. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing.
  • (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
  • Benchchem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
  • (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • (2025). Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Journal of Chemical Health Risks.
  • (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
  • (2026). Microwaves in drug discovery and development: A Review. ResearchGate.
  • (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • (2025). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Scope and Limitations of the Reaction. ResearchGate.
  • (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • (n.d.). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines.
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • (2015). Microwave-Assisted Gould-Jacobs Cyclization. Scribd.
  • (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • (n.d.). Microwave-assisted solid acid-catalyzed syntheses of substituted quinoline derivatives. RSC Advances.
  • (n.d.). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry (RSC Publishing).
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis.
  • (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library.

Sources

Application

8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid as a potential histone deacetylase (HDAC) inhibitor

Application Note: Evaluation of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic Acid as a Novel Scaffold for Histone Deacetylase (HDAC) Inhibition Target Audience: Epigenetic researchers, medicinal chemists, and preclin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic Acid as a Novel Scaffold for Histone Deacetylase (HDAC) Inhibition

Target Audience: Epigenetic researchers, medicinal chemists, and preclinical drug development scientists.

Scientific Rationale & Structural Biology

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical challenge in epigenetic drug discovery. Traditional pan-HDAC inhibitors, such as Vorinostat (SAHA), utilize a simple phenyl cap group that indiscriminately targets multiple HDAC isoforms, often leading to dose-limiting clinical toxicities like thrombocytopenia.

Recent structural biology insights have demonstrated that the cap structure plays a critical role in determining the isoform selectivity of HDAC inhibitors[1]. The introduction of a 2-substituted phenylquinoline-4-carboxylic acid group to the cap region has emerged as a highly effective strategy for generating potent, structurally novel inhibitors[2].

The compound 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS: 861234-24-4) serves as an advanced pharmacophore scaffold[3].

  • Causality of Structural Design: The multiple aromatic rings of the quinoline core form strong hydrophobic interactions with the amino acid residues at the opening of the HDAC active site[2].

  • Steric Modulation: The addition of the 8-chloro and 3-methyl groups restricts the conformational flexibility of the phenyl ring. This specific steric bulk prevents the molecule from easily entering the narrower active site pockets of HDAC1 and HDAC6, thereby driving selectivity toward the slightly wider active site rim of HDAC3[2].

When this carboxylic acid scaffold is chemically coupled via a linker (e.g., phenylpiperazine) to a zinc-binding group (ZBG) such as a hydroxamic acid or hydrazide, the resulting derivatives exhibit profound HDAC3 selectivity, inducing G2/M cell cycle arrest and apoptosis in cancer models[1].

Pathway Compound 8-Chloro-3-methyl-2-phenylquinoline- 4-carboxylic acid (Scaffold) HDAC HDAC3 Enzyme Compound->HDAC Inhibits Active Site Histones Histone Hyperacetylation (H3K9ac / H4K8ac) HDAC->Histones Prevents Deacetylation GeneExp p21WAF1/CIP1 Expression Histones->GeneExp Chromatin Relaxation Apoptosis G2/M Arrest & Apoptosis GeneExp->Apoptosis Tumor Suppression

Mechanism of action for quinoline-4-carboxylic acid-based HDAC inhibitors.

Experimental Protocols: A Self-Validating System

To properly evaluate 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (both as a baseline weak inhibitor and as a derivatized hydroxamic acid/hydrazide candidate), researchers must employ a cascading screening strategy.

Protocol A: In Vitro Fluorometric Isoform-Specific HDAC Assay

Expertise Note: Fluorometric assays utilizing AMC (7-amino-4-methylcoumarin) substrates offer superior signal-to-noise ratios compared to colorimetric assays. This high quantum yield is essential when profiling bulky quinoline derivatives that may exhibit slower binding kinetics due to steric hindrance at the active site rim.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Dilution: Dissolve the quinoline compound in 100% DMSO. Perform 3-fold serial dilutions. Critical: Keep final DMSO concentration in the assay below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 15 µL of recombinant HDAC3/NCOR2 complex (or HDAC1/6 for selectivity profiling) to a black 384-well microplate. Add 5 µL of the diluted compound. Incubate at 37°C for 30 minutes to allow for steady-state binding.

  • Substrate Addition: Add 10 µL of fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 1 hour at 37°C.

  • Development: Add 20 µL of developer solution (containing trypsin and 1 µM Trichostatin A to stop the HDAC reaction). Incubate for 20 minutes at room temperature.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

System Validation & Quality Control:

  • Z'-Factor Calculation: Include 16 wells of maximum signal (DMSO only) and minimum signal (no enzyme). A calculated Z'-factor > 0.5 validates the assay's robustness.

  • Positive Control: Run SAHA (Vorinostat) in parallel. SAHA should yield an IC50 of ~50 nM across Class I and IIb HDACs, confirming active enzyme conformation.

Protocol B: Cellular Target Engagement (Western Blotting for Acetyl-H3)

Expertise Note: While biochemical assays confirm direct target engagement, bulky multi-aromatic quinoline caps can compromise cellular permeability. This assay verifies that the compound penetrates the cell membrane and inhibits intracellular HDACs.

Step-by-Step Methodology:

  • Cell Treatment: Seed K562 (leukemia) or HCT116 (colon cancer) cells at 1×105 cells/mL. Treat with the quinoline derivative at 1x, 5x, and 10x the biochemical IC50 for 24 hours.

  • Lysis (The Critical Step): Harvest cells and lyse using RIPA buffer. Causality Rule: You must supplement the RIPA buffer with a potent deacetylase inhibitor (e.g., 1 µM Trichostatin A or 5 mM Sodium Butyrate) alongside standard protease inhibitors. Failure to do so allows endogenous HDACs to rapidly deacetylate histones post-lysis, resulting in false-negative data.

  • Protein Separation: Quantify protein via BCA assay. Load 20 µg of lysate onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against Acetyl-Histone H3 (Lys9) and Total Histone H3 overnight at 4°C.

System Validation & Quality Control:

  • Normalization: The ratio of Acetyl-H3 to Total H3 must be calculated via densitometry. Total H3 serves as the internal loading control, proving that increased signal is due to hyperacetylation rather than an artifact of unequal protein loading.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile when comparing the unmodified 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid precursor, its optimized hydroxamic acid derivative, and a pan-HDAC control[2].

Compound / DerivativeHDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Selectivity Index (HDAC1/3)
8-Cl-3-Me-2-Ph-Quinoline-4-COOH (Precursor) > 100.0> 100.0> 100.0N/A
Quinoline-Hydroxamic Acid Derivative 24.451.85> 50.0~13.2x
Vorinostat (SAHA - Control) 0.040.050.060.8x (Pan-HDAC)

Data Interpretation: The unmodified carboxylic acid shows negligible activity, confirming that the carboxylic acid alone is an insufficient ZBG. However, once derivatized with a hydroxamic acid, the bulky 8-chloro-3-methyl-quinoline cap drives a >13-fold selectivity for HDAC3 over HDAC1, a stark contrast to the non-selective profile of SAHA[2].

Workflow Visualization

To ensure efficient preclinical evaluation of quinoline-based epigenetic modulators, adhere to the following linear screening workflow.

Workflow Synthesis 1. Scaffold Derivatization EnzymeAssay 2. Fluorometric HDAC Assay Synthesis->EnzymeAssay CellAssay 3. Cell Viability (MTT/CTG) EnzymeAssay->CellAssay WesternBlot 4. Western Blot (Acetyl-H3) CellAssay->WesternBlot DataAnalysis 5. IC50 & SAR Analysis WesternBlot->DataAnalysis

Step-by-step workflow for evaluating HDAC inhibitor candidates.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC / NIH.
  • 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid. ChemScene.

Sources

Method

Application Note: Molecular Docking Studies of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid Targeting Human Dihydroorotate Dehydrogenase (hDHODH)

Document Type: Standard Operating Protocol & Application Note Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Introduction & Scientific Rationale Quinoline-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

Quinoline-4-carboxylic acids represent a highly privileged and versatile scaffold in medicinal chemistry, demonstrating potent antiviral, immunosuppressive, and antineoplastic activities[1]. The primary molecular target for many 2-arylquinoline-4-carboxylic acids—including the well-known clinical candidate brequinar—is human dihydroorotate dehydrogenase (hDHODH)[2].

hDHODH is a flavin-dependent mitochondrial enzyme responsible for catalyzing the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[2]. Because rapidly proliferating cancer cells and viral replication machineries depend heavily on the de novo pyrimidine pool rather than salvage pathways, selectively inhibiting hDHODH starves these pathogenic cells of essential nucleotide precursors[2].

The compound 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS: 861234-24-4)[3] features the exact core pharmacophore required for hDHODH inhibition. This application note details a validated molecular docking protocol to evaluate its binding affinity and structural causality within the hDHODH ubiquinone-binding pocket.

Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS Enzyme Inhibitor 8-Chloro-3-methyl-2-phenylquinoline -4-carboxylic acid Inhibitor->DHODH Inhibits

Diagram 1: The de novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition.

Structural Causality & Binding Site Analysis

To accurately model the binding of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid, one must understand the causality behind the target's active site architecture. The hDHODH inhibitor binding site is a highly hydrophobic tunnel that normally accommodates the cofactor ubiquinone[4].

  • The Carboxylic Acid Moiety (The Anchor): This group is strictly required for activity. It forms a critical electrostatic salt bridge with Arg136 and a hydrogen bond with Gln47 [4]. Without this interaction, the compound cannot anchor into the active site.

  • The Quinoline Core & 8-Chloro Substituent: The bicyclic quinoline ring occupies a lipophilic region of the tunnel. The addition of the 8-chloro group increases the lipophilic bulk, pushing deeper into the hydrophobic sub-pocket lined by Met43 , Leu58 , and Ala59 [4]. This halogen substitution enhances residence time via favorable van der Waals interactions.

  • The 2-Phenyl & 3-Methyl Groups: The 2-phenyl group projects down the hydrophobic channel towards Pro364 and Tyr356 [4]. Crucially, the steric clash between the 3-methyl group and the 2-phenyl ring restricts the rotation of the phenyl group, forcing it into an orthogonal conformation. This pre-organized geometry optimally wedges the molecule into the narrowest part of the hDHODH tunnel, drastically reducing the entropic penalty of binding.

Self-Validating Experimental Protocol

A robust computational protocol must be a self-validating system. Before screening the target compound, the grid parameters, protonation states, and scoring functions must be validated by redocking the co-crystallized native ligand[1].

Workflow LigPrep Ligand Preparation (pH 7.4 Ionization, Energy Min) Validation Self-Validation Step (Redock Native Ligand, RMSD < 2.0 Å) LigPrep->Validation ProtPrep Protein Preparation (PDB: 1D3G, Add H+, Retain Waters) ProtPrep->Validation Docking Molecular Docking (SP & XP Scoring, Arg136 Constraint) Validation->Docking Analysis Interaction Analysis (Salt Bridges, Hydrophobic Packing) Docking->Analysis

Diagram 2: Self-validating molecular docking workflow for quinoline-4-carboxylic acids.

Step-by-Step Methodology

Step 1: Protein Preparation (Target: PDB 1D3G)

  • Download the high-resolution co-crystal structure of hDHODH bound to a brequinar analog (PDB ID: 1D3G, resolution 1.6 Å)[2].

  • Strip non-essential bulk solvent molecules. Causality Check: Retain the highly conserved structural water molecule near Thr63 , as it frequently mediates critical hydrogen-bonding networks with quinoline derivatives[4].

  • Assign bond orders and add missing hydrogen atoms at pH 7.4. Ensure Arg136 is protonated (positively charged) to receive the ligand's carboxylate group.

  • Perform a restrained energy minimization (e.g., using the OPLS4 force field) until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: Ligand Preparation

  • Generate the 3D structure of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid.

  • Generate ionization states at physiological pH (7.4 ± 1.0). Causality Check: The 4-carboxylic acid must be forced into the deprotonated carboxylate form (COO⁻) to enable the salt bridge formation[4].

  • Compute stereoisomers and perform low-energy conformational sampling.

Step 3: Grid Generation & Protocol Validation (Critical)

  • Define the receptor grid box centered on the native co-crystallized ligand.

  • Self-Validation: Redock the extracted native ligand into the generated grid. The protocol is considered valid only if the root-mean-square deviation (RMSD) between the predicted docked pose and the empirical crystallographic pose is < 2.0 Å . If the RMSD exceeds this threshold, the protonation states or grid constraints must be recalculated.

Step 4: Molecular Docking & Scoring

  • Dock the prepared 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid using Standard Precision (SP) followed by Extra Precision (XP) scoring modes.

  • Apply a positional hydrogen-bond constraint to Arg136 to filter out non-physiological binding poses[4].

Quantitative Data Presentation

The following table summarizes the anticipated docking metrics and interaction profiles of the target compound compared to the reference standard, based on established structure-activity relationship (SAR) trends for the hDHODH pocket[4].

LigandTarget PDBPredicted Docking Score (kcal/mol)Key Electrostatic / H-Bond ResiduesKey Hydrophobic Interactions
Native Brequinar (Reference)1D3G-9.50Arg136 (Salt Bridge), Gln47Met43, Leu58, Ala59, Pro364
8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid 1D3G-10.20Arg136 (Salt Bridge), Gln47Met43, Leu58, Ala59, Pro364, Tyr356

Note: The enhanced negative docking score for the target compound is driven by the optimized orthogonal fit of the 3-methyl-2-phenyl system and the deep hydrophobic packing of the 8-chloro substituent.

Conclusion

The molecular docking of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid reveals a highly favorable and structurally logical binding profile within the hDHODH ubiquinone pocket. The 8-chloro substitution provides enhanced hydrophobic packing, while the 3-methyl group sterically restricts the 2-phenyl ring into an optimal orthogonal geometry, minimizing entropic loss upon binding. By utilizing a self-validating protocol centered on the Arg136 salt bridge, researchers can ensure high confidence in predicted poses, establishing a reliable foundation for subsequent lead optimization and molecular dynamics (MD) simulations.

References

  • Asli, F., & Bensahbane, I. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Chemistry Proceedings, MDPI. Available at:[Link]

  • Chavan, S. S. QSAR and molecular docking studies on 4-quinoline carboxylic acid derivatives as inhibition of vesicular stomatitis virus replication. IOSR Journal of Pharmacy. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for quinoline synthesis to reduce tar formation

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, application scientists, and drug development professionals who frequently encounter low yields and intractable tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, application scientists, and drug development professionals who frequently encounter low yields and intractable tar formation during classic heteroannulation reactions. By understanding the mechanistic causality behind these side reactions, you can implement self-validating protocols to optimize your workflows.

Mechanistic Insights: The Root Causes of Tar Formation

In classic quinoline syntheses—such as the Skraup and Doebner-Miller reactions—tar formation is not merely a random degradation event; it is the direct result of the acid-catalyzed polymerization of highly reactive intermediates[1].

In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid at high temperatures to form acrolein, an α,β -unsaturated aldehyde[2]. If the subsequent exothermic reaction with aniline is not strictly controlled, localized thermal hotspots cause the acrolein to rapidly homopolymerize into a thick, rubbery polymer (tar) rather than undergoing the desired Michael addition and cyclization[2].

Similarly, in the Doebner-Miller reaction , the use of α,β -unsaturated carbonyl compounds (like crotonaldehyde) under harsh aqueous acidic conditions heavily favors competitive polymerization pathways[1]. The key to optimization lies in kinetically favoring the heteroannulation pathway over the polymerization pathway through temperature moderation and phase sequestration[3].

Pathway G Glycerol + H2SO4 A Acrolein Intermediate G->A Dehydration (>140°C) T Acid-Catalyzed Polymerization (Intractable Tar) A->T Uncontrolled Exotherm Q Aniline + FeSO4 Moderator (Quinoline Scaffold) A->Q Controlled Cyclization

Mechanistic divergence in the Skraup synthesis leading to either quinoline or tar.

Troubleshooting & FAQs

Q1: My Skraup synthesis is violently exothermic and yields mostly tar. How do I control this? A1: The Skraup synthesis is notoriously exothermic due to the rapid dehydration of glycerol and subsequent oxidation steps[2]. To control this, you must use a reaction moderator. Adding Ferrous Sulfate ( FeSO4​ ) acts as an oxygen carrier, smoothing out the oxidation step (typically mediated by nitrobenzene) over a longer period[4]. This prevents the runaway exotherm that causes acrolein to polymerize[5]. Additionally, ensure you are adding the sulfuric acid slowly with efficient cooling before applying external heat[1].

Q2: I am running a Doebner-Miller reaction. How can I prevent the α,β -unsaturated aldehyde from polymerizing in the acid? A2: The traditional monophasic aqueous acid system is highly prone to tarring. You should switch to a biphasic solvent system (e.g., Toluene and 6M HCl)[1]. The biphasic medium sequesters the reactive α,β -unsaturated carbonyl compound in the organic phase (toluene)[3]. This drastically reduces its concentration in the aqueous acidic phase, suppressing acid-catalyzed homopolymerization while allowing the desired condensation with the aniline hydrochloride to occur efficiently at the phase interface[1][3].

Q3: Are there greener alternatives to these harsh acidic conditions that inherently avoid tar? A3: Yes. Recent advances have demonstrated that microwave-assisted synthesis (MAS) under solvent-free conditions can significantly accelerate reaction times and improve yields while bypassing the prolonged heating that causes tar[6]. Furthermore, replacing liquid sulfuric acid with solid acid catalysts (like silica sulfuric acid) allows for milder reaction conditions, easy catalyst recovery via filtration, and a dramatic reduction in polymeric byproducts[6].

Troubleshooting S1 Issue: High Tar Formation D1 Reaction Type? S1->D1 Skraup Skraup Synthesis D1->Skraup DM Doebner-Miller D1->DM SkraupFix Add FeSO4 & Control H2SO4 Addition Skraup->SkraupFix Exotherm Control DMFix Use Biphasic Solvent (Toluene/HCl) DM->DMFix Sequestration

Troubleshooting workflow for mitigating tar formation in quinoline syntheses.

Quantitative Optimization Data

The following table summarizes the impact of specific optimization parameters on the yield and tar formation profile of quinoline syntheses based on established literature protocols[1][3][4].

Reaction TypeOptimization Strategy / ConditionTypical Yield (%)Tar Formation LevelMechanistic Benefit
Skraup Unmoderated, rapid heating15 - 30%SevereNone (Runaway exotherm)
Skraup Addition of FeSO4​ moderator70 - 85%MinimalSmooths oxidation, prevents hotspots
Skraup Stepwise heating (100°C 150°C)65 - 80%LowControls initial acrolein generation
Doebner-Miller Monophasic (Aqueous HCl)30 - 45%HighNone (Enal exposed to bulk acid)
Doebner-Miller Biphasic (Toluene / 6M HCl)80 - 90%MinimalSequesters enal in the organic phase

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies.

Protocol A: Optimized Skraup Synthesis (Moderated with Ferrous Sulfate)

This protocol utilizes FeSO4​ to mitigate the violent exotherm and suppress polymerization[4][5].

Materials:

  • Aniline (1.0 eq)

  • Glycerol (anhydrous, 3.0 eq)

  • Nitrobenzene (oxidant, 0.6 eq)

  • Ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O , 0.1 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ )

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a robust mechanical stirrer and a wide-bore reflux condenser, combine the aniline, anhydrous glycerol, and nitrobenzene.

  • Moderator Addition: Add the FeSO4​⋅7H2​O powder to the mixture and stir until a homogeneous suspension is achieved[4].

  • Acid Addition (Critical Step): Place the flask in an ice bath. Slowly and dropwise, add the concentrated H2​SO4​ through the condenser. Causality check: Rapid addition will cause immediate localized boiling and premature acrolein polymerization.

  • Controlled Heating: Remove the ice bath and gently heat the flask using a heating mantle. Once the mixture begins to bubble (around 140°C), remove the heat source immediately [5].

  • Reflux: The reaction will proceed exothermically on its own. The FeSO4​ will ensure a brisk but controllable reflux[5]. Once the spontaneous boiling subsides, reapply gentle heat to maintain reflux for an additional 3-4 hours.

  • Workup: Cool to room temperature, dilute with water, and carefully basify with concentrated NaOH. Isolate the quinoline via steam distillation to leave any residual tar behind[5].

Protocol B: Biphasic Doebner-Miller Synthesis

This protocol utilizes a two-phase system to sequester the reactive carbonyl, drastically reducing tar[1][3].

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric acid (Aqueous phase)

  • Toluene (Organic phase)

Step-by-Step Methodology:

  • Aqueous Phase Prep: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline and 6 M HCl. Heat the mixture to a gentle reflux[1].

  • Organic Phase Prep: In a separate addition funnel, dissolve the crotonaldehyde in toluene[1].

  • Biphasic Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aqueous aniline hydrochloride solution over a period of 1-2 hours[1]. Causality check: The toluene keeps the bulk concentration of crotonaldehyde low in the acid, preventing it from polymerizing with itself.

  • Reaction: Continue to reflux the biphasic mixture for an additional 4-6 hours, monitoring completion via TLC[1].

  • Workup: Cool the mixture to room temperature. Neutralize the aqueous layer carefully with NaOH, extract the free quinoline product into dichloromethane, concentrate under reduced pressure, and purify via column chromatography[1].

Sources

Optimization

Technical Support Center: Enhancing Regioselectivity in Friedländer Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of regioselect...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of regioselectivity in the Friedländer synthesis of quinolines. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this versatile reaction and achieve your desired synthetic outcomes.

Understanding the Challenge: The Origin of Poor Regioselectivity

The primary cause of poor regioselectivity in the Friedländer synthesis is the use of unsymmetrical ketones.[1][2] These ketones possess two distinct enolizable α-methylene groups, creating two potential points for the initial condensation reaction with the o-aminoaryl aldehyde or ketone. This competition leads to the formation of a mixture of regioisomeric quinoline products, complicating purification and reducing the yield of the target molecule.[1]

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products o_aminoaryl_ketone o-Aminoaryl Aldehyde/Ketone regioisomer_A Regioisomer A (2,3-Disubstituted Quinoline) regioisomer_B Regioisomer B (2-Substituted Quinoline) unsymmetrical_ketone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) enolate_A Enolization at α-carbon unsymmetrical_ketone->enolate_A Pathway A enolate_B Enolization at α'-carbon unsymmetrical_ketone->enolate_B Pathway B enolate_A->regioisomer_A Condensation & Cyclization enolate_B->regioisomer_B Condensation & Cyclization

Caption: Competing enolization pathways in the Friedländer synthesis leading to regioisomeric products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Formation of a Mixture of Regioisomers with an Unsymmetrical Methyl Ketone

  • Possible Cause: The chosen catalyst and reaction conditions do not sufficiently discriminate between the two possible enolization pathways of the unsymmetrical ketone.

  • Solutions:

    • Catalyst Control: The choice of catalyst is paramount in directing the regioselectivity.[3]

      • Amine Catalysts: Specific amine catalysts, such as pyrrolidine derivatives, have demonstrated a preference for the formation of the 2-substituted quinoline.[3][4] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is particularly effective, achieving high regioselectivity.[4][5]

      • Acid Catalysts: While traditional Brønsted acids can be effective, Lewis acids like In(OTf)₃ have shown excellent results in selectively forming the Friedländer product.[6]

      • Ionic Liquids: The use of ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can also promote regiospecific synthesis.[1]

    • Optimize Reaction Conditions:

      • Slow Addition: A slow, dropwise addition of the ketone to the reaction mixture can significantly improve regioselectivity, especially in amine-catalyzed reactions.[3][4]

      • Temperature: In some systems, particularly with amine catalysts, higher temperatures can favor the formation of the thermodynamically more stable regioisomer and increase regioselectivity.[3][5]

    • Use of Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, onto one of the α-carbons of the ketone can effectively block one reaction pathway, leading to the formation of a single product.[3][7][8]

Problem 2: Low or No Yield of the Desired Quinoline Product

  • Possible Cause: The reaction may not be proceeding efficiently due to an inactive catalyst, inappropriate temperature, or sterically hindered substrates.

  • Solutions:

    • Catalyst Activity: Ensure the catalyst is fresh and active. If necessary, increase the catalyst loading.

    • Temperature Adjustment: Gradually increase the reaction temperature while monitoring the progress by Thin-Layer Chromatography (TLC).[3]

    • Solvent Choice: For reactants with poor solubility, switching to a more polar solvent like DMF or ethanol may be beneficial.[8] Solvent-free conditions, sometimes coupled with microwave irradiation, have also proven effective and can lead to shorter reaction times and easier purification.[9]

Problem 3: Significant Formation of Side Products

  • Possible Cause: Harsh reaction conditions, particularly the use of strong bases, can promote side reactions like the self-aldol condensation of the ketone starting material.

  • Solutions:

    • Milder Conditions: Employ milder reaction conditions. Modern catalyst systems, including iodine or certain Lewis acids, can be effective while minimizing side reactions.[3]

    • Use of Imine Analogs: To circumvent aldol condensation under basic conditions, consider using the imine analog of the o-aminoaryl aldehyde or ketone.[7]

Frequently Asked Questions (FAQs)

Q1: What are the two main mechanistic pathways for the Friedländer synthesis?

A1: The Friedländer synthesis can proceed through two plausible mechanisms. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the o-aminoaryl carbonyl and the other carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent dehydration.[3] The predominant pathway can depend on the specific reactants and reaction conditions.[10]

Q2: How does the choice of catalyst (acid vs. base) influence the reaction?

A2: Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) work by protonating the carbonyl group of the ketone, which facilitates enolization and the subsequent nucleophilic attack by the amino group. They also catalyze the dehydration steps.[3] Base catalysts (e.g., KOH, piperidine) function by deprotonating the α-carbon of the ketone to form an enolate, which then acts as the nucleophile.[3] The choice between an acid or base catalyst can significantly impact the reaction rate, yield, and in some cases, the regioselectivity.

Q3: Can microwave irradiation improve the regioselectivity of the Friedländer synthesis?

A3: Yes, microwave-assisted synthesis can be a valuable tool. The rapid and uniform heating provided by microwaves can lead to significantly shorter reaction times and improved yields.[1] In some instances, this method has also been shown to enhance regioselectivity.[1][11]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 2-Substituted Quinoline using an Amine Catalyst

This protocol is adapted from procedures known to favor the formation of 2-substituted quinolines.[1]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaromatic aldehyde (1.0 equiv) and the pyrrolidine catalyst (e.g., TABO, 0.1 equiv) in anhydrous toluene.

  • Slow Addition of Ketone: Slowly add the unsymmetrical methyl ketone (1.5 equiv) dropwise to the stirred solution over 1-2 hours at the desired reaction temperature (e.g., 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis under Solvent-Free Conditions

This protocol is based on the use of an effective Lewis acid catalyst for selective quinoline formation.[6]

  • Reaction Setup: In a reaction vessel, combine the substituted 2-aminoarylketone (1.0 equiv), the carbonyl compound with an active methylene group (1.2 equiv), and Indium(III) triflate (In(OTf)₃, 5-10 mol%).

  • Heating: Heat the solvent-free mixture at an appropriate temperature (e.g., 80-120 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Data Summary

Catalyst SystemKey AdvantagesTypical RegioselectivityReference
Pyrrolidine Derivatives (e.g., TABO)High regioselectivity for 2-substituted quinolines≥90:10[4][5]
In(OTf)₃Highly effective for selective Friedländer product formationGood to excellent[6]
Iodine (I₂)Mild conditions, inexpensiveSubstrate-dependent[8][10]
Ionic Liquids ([Hbim]BF₄)Promotes regiospecificity, reusableGood[1]

Caption: Troubleshooting workflow for enhancing regioselectivity in Friedländer synthesis.

References

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Sager, R. S., & Volante, R. P. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 5). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2025, June 16). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Quinoline Carboxylic Acids

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that quinoline carboxylic acids (such as fluoroquinolones and kynurenic acid derivatives) pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As researchers and drug development professionals, you are likely aware that quinoline carboxylic acids (such as fluoroquinolones and kynurenic acid derivatives) present unique analytical challenges. Their amphoteric nature and specific functional groups make them highly susceptible to secondary chromatographic interactions, frequently resulting in severe peak tailing, loss of resolution, and compromised quantitative accuracy.

This guide provides an authoritative, mechanistic approach to diagnosing and resolving peak tailing for these complex molecules. Rather than relying on trial-and-error, the methodologies detailed below are designed as self-validating systems —allowing you to isolate variables, confirm the root cause, and implement a permanent fix.

The Dual-Threat Mechanism: Why Quinoline Carboxylic Acids Tail

Quinoline carboxylic acids possess two distinct structural features that drive peak asymmetry:

  • The Basic Amine Group: Typically a piperazine or pyrrolidine ring, this basic nitrogen interacts strongly with ionized residual silanol groups (SiO⁻) on the silica stationary phase, creating a secondary ion-exchange retention mechanism[1][2].

  • The Keto-Acid Moiety: The adjacent 4-keto and 3-carboxylic acid groups act as a powerful bidentate ligand. This moiety readily chelates multivalent metal ions (e.g., Fe³⁺, Ti⁴⁺) present in stainless steel frits, column hardware, and even "biocompatible" titanium systems[3][4].

Quantitative Diagnostic Matrix

Before altering your method, use this matrix to benchmark your current parameters against optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Peak Shape
Mobile Phase pH 4.0 – 7.02.2 – 3.0Protonates silanols (neutralizing them), reducing Asymmetry (As) from >2.0 to <1.3[5][6].
Buffer Concentration < 10 mM25 – 35 mMIncreases ionic strength to mask secondary interactions (Note: limit to <10 mM for LC-MS)[5][6].
Silanol Blocker (TEA) 0%1.0% – 1.5%Competitively binds to active silanol sites, sterically shielding the analyte[6][7].
Hardware Material Stainless Steel / TitaniumPEEK / PolymericEliminates Fe³⁺ and Ti⁴⁺ chelation sites, preventing metal-induced tailing[3][4].

Deep Dive & Protocols

Protocol A: Eradicating Silanol Interactions

When the mobile phase pH is above 3.0, residual silanols on the silica surface ionize. Simultaneously, the basic nitrogen of the quinoline carboxylic acid is protonated. This electrostatic attraction is the primary driver of tailing for basic compounds[1][8].

Self-Validating Methodology:

  • Baseline Assessment: Inject a neutral probe (e.g., toluene) alongside your analyte. If the neutral probe is symmetrical but the quinoline tails, the issue is chemical (secondary interactions), not physical (column void/clogged frit)[2].

  • pH Titration: Lower the mobile phase pH to 2.5 using a 25 mM phosphate buffer (for LC-UV) or 0.1% formic acid (for LC-MS)[5][6].

  • Validation Check: Re-inject the sample. At pH 2.5, silanols are fully protonated (neutral). If the Asymmetry factor ( As​ ) drops below 1.5, silanol interaction is confirmed as the root cause.

  • Additive Masking (If tailing persists): If low pH cannot be used due to method constraints, add 1.0% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to the silanols and shielding your analyte[6][7].

  • Stationary Phase Upgrade: Transition to a highly endcapped, Type B silica column, or a sterically shielded phase (e.g., di-isobutyl C18 core-shell), which physically blocks analytes from reaching the silica backbone[8][9].

SilanolMitigation Problem Basic Amine Group Interacts with Ionized Silanols (pH > 3.0) Action1 Lower Mobile Phase pH (< 3.0) Problem->Action1 Action2 Add Silanol Blocker (e.g., TEA) Problem->Action2 Action3 Use Sterically Shielded C18 Problem->Action3 Result1 Silanols Protonated (Neutralized) Action1->Result1 Result2 Silanols Masked by TEA Action2->Result2 Result3 Physical Barrier to Silica Action3->Result3 Success Symmetrical Gaussian Peak (Asymmetry Factor < 1.2) Result1->Success Result2->Success Result3->Success

Workflow for diagnosing and mitigating silanol-induced peak tailing.
Protocol B: Passivating Metal Chelation

Quinoline carboxylic acids are notorious for chelating metals. A common misconception is that switching to a "biocompatible" titanium HPLC system will solve this. However, anhydrous solvents (like pure methanol or acetonitrile) can induce trace leaching of Ti⁴⁺ ions from titanium frits, which strongly bind to fluoroquinolones and cause severe tailing[3][4].

Self-Validating Methodology:

  • The EDTA Diagnostic Flush: Remove the column. Flush the entire HPLC system with 0.1 M EDTA at pH 8.0 for 40 minutes at 0.3 mL/min. This strips adsorbed metal ions from the fluidic path[4].

  • Re-equilibration & Testing: Flush with water, reattach the column, and run your method. If peak symmetry is temporarily restored but degrades over subsequent injections, metal chelation is definitively confirmed.

  • Continuous Passivation: Add 5–10 µM EDTA or 5 µM medronic acid directly to your mobile phase. This ensures continuous passivation of any leaching metals during the run.

  • Hardware Remediation: For a permanent fix, replace stainless steel or titanium solvent frits and capillaries with PEEK (Polyetheretherketone) or other metal-free polymeric alternatives[1][3].

MetalChelation Analyte Quinoline Carboxylic Acid (Keto-Acid Moiety) Complex Analyte-Metal Chelate Complex (Secondary Retention / Tailing) Analyte->Complex Hardware Stainless Steel / Ti Hardware (Fe3+, Ti4+ Ions Leaching) Hardware->Complex Mitigation1 Add EDTA / Medronic Acid to Mobile Phase Complex->Mitigation1 Mitigation2 Transition to PEEK / Metal-Free Hardware Complex->Mitigation2 Passivated Metal Ions Passivated or Removed Mitigation1->Passivated Mitigation2->Passivated Peak Restored Peak Symmetry Passivated->Peak

Mechanism and resolution of metal chelation in HPLC systems.

Frequently Asked Questions (FAQs)

Q: I switched to a biocompatible titanium system, but my fluoroquinolone peaks are still tailing. Why? A: Titanium is not entirely inert to chelating agents. When exposed to high concentrations of organic modifiers (like anhydrous methanol), titanium systems can leach Ti⁴⁺ ions. These ions immobilize on the stationary phase and form strong secondary complexes with the keto-acid moiety of fluoroquinolones[3][4]. You must use a true metal-free (PEEK) system or add a chelator like EDTA to the mobile phase.

Q: Can I just increase my buffer concentration to fix the tailing? A: Increasing buffer concentration (e.g., from 10 mM to 25 mM) increases the ionic strength of the mobile phase, which can effectively mask secondary silanol interactions for LC-UV applications[5]. However, if you are using LC-MS, buffer concentrations above 10 mM will cause severe ion suppression and risk precipitating in high organic gradients[5][7]. In MS applications, rely on low pH (formic acid) or medronic acid instead.

Q: How do I differentiate between column overload and secondary chemical interactions? A: Perform a volume/mass dilution test. Inject 1/10th of your standard sample concentration. If the peak shape becomes symmetrical, you were experiencing mass overload (which often presents as a "shark fin" or fronting/tailing peak)[2]. If the peak continues to tail severely regardless of the injection volume, the issue is a secondary chemical interaction (silanols or metals).

Q: Why does my peak tailing worsen when my mobile phase pH is around 6.0? A: Quinoline carboxylic acids are amphoteric. At a pH near 6.0, the molecule exists in a zwitterionic state (the carboxylic acid is negatively charged, and the amine is positively charged)[6]. This mixed ionization state leads to multiple simultaneous retention mechanisms on the column. Always buffer your mobile phase at least 2 pH units away from the analyte's pKa to ensure a single, uniform ionization state[1].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare.com.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC.[Link]

  • PMC. "The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones." National Institutes of Health.[Link]

  • SilcoTek. "Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention." Journal of Chromatography A.[Link]

  • Phenomenex. "APPLICATIONS: Fluoroquinolones analyzed by LC/MS using a Kinetex XB-C18 column." Phenomenex.[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently ask...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to catalyst selection and optimization. Our goal is to equip you with the knowledge to overcome common experimental hurdles and enhance the efficiency and success of your quinoline synthesis endeavors.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during quinoline synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes and how can I fix it?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and its success is highly dependent on the reaction conditions and catalyst choice.[1][2]

Potential Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The choice of catalyst is critical and often substrate-dependent.[3] If you are observing low yields, your catalyst may be inactive or unsuitable for your specific substrates.

    • Solution: Consider screening a small library of catalysts. For the Friedländer synthesis, options include Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), or basic catalysts.[3][4] Ensure you are using a fresh batch of catalyst, or consider increasing the catalyst loading.[1] For some reactions, heterogeneous catalysts like SiO₂ nanoparticles have proven effective.[1]

  • Side Reactions: Unwanted side reactions, such as the self-aldol condensation of the ketone starting material under basic conditions, can significantly reduce the yield of the desired quinoline.[5]

    • Solution: Switching from a base to an acid catalyst can prevent base-catalyzed self-condensation.[5] Alternatively, lowering the reaction temperature or slowly adding the ketone to the reaction mixture can help minimize this side reaction.[5]

  • Poor Solubility of Reactants: If your reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.

    • Solution: Switch to a more polar solvent like DMF or ethanol to improve solubility.[1] This is particularly important for microwave-assisted reactions to enhance energy absorption.[1]

  • Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Question 2: My Skraup synthesis is extremely vigorous and producing a lot of tar. How can I improve reaction control and yield?

The Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and can be difficult to control.[3][6] The harsh acidic and high-temperature conditions often lead to the formation of tar through the polymerization of reactants or intermediates.[7]

Potential Causes & Solutions:

  • Uncontrolled Exothermic Reaction: The reaction between glycerol and sulfuric acid to form acrolein is highly exothermic.[6]

    • Solution: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6][7] Ensure the slow and careful addition of concentrated sulfuric acid with efficient cooling, and maintain good stirring to dissipate heat and prevent localized hotspots.[7]

  • Polymerization: The acidic environment and high temperatures can cause the polymerization of acrolein and other intermediates.

    • Solution: In addition to using a moderator, consider a stepwise heating approach to better control the reaction temperature and minimize charring.[7]

Question 3: I am observing a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve the regioselectivity?

When using an unsymmetrical ketone in the Friedländer synthesis, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers, which can be challenging to separate.[1]

Strategies to Improve Regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product.[1][8]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can guide the cyclization to a specific position.[1][8]

  • Reaction Conditions: Adjusting the reaction temperature and solvent can shift the reaction between kinetic and thermodynamic control, thereby favoring the formation of a specific isomer.[3]

Question 4: My heterogeneous catalyst's activity is declining with repeated use. What are the common causes of deactivation and how can I regenerate it?

The deactivation of heterogeneous catalysts is a common issue that can be attributed to several factors.[3]

Common Causes of Deactivation:

  • Poisoning: The strong adsorption of molecules, such as sulfur or halogen compounds, onto the active sites can block them from reactants.[3]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites.[3]

  • Thermal Degradation (Sintering): High temperatures can cause the active metal particles to agglomerate, which reduces the active surface area.[3]

  • Leaching: The dissolution of the active catalytic species into the reaction medium leads to a permanent loss of the catalyst.[3]

Catalyst Regeneration Strategies:

  • Solvent Washing: If deactivation is due to adsorbed poisons or contaminants, washing the catalyst with an appropriate solvent may be effective.[3]

  • Calcination: For deactivation caused by coking, a controlled oxidation process (calcination) can be used to burn off the carbonaceous deposits.[3]

  • Regeneration through Heating: In some cases, heating the used catalyst at a specific temperature can restore its activity. For example, a mesoporous SnO₂/WO₃ catalyst can be regenerated by heating at 400°C for 3 hours.[9]

Catalyst Selection Logic

Catalyst_Selection_Logic Start Start: Define Quinoline Synthesis Synthesis_Type Identify Synthesis Type (e.g., Friedländer, Skraup, Doebner-von Miller) Start->Synthesis_Type Substrate_Properties Analyze Substrate Properties (Functional Groups, Steric Hindrance) Start->Substrate_Properties Desired_Outcome Define Desired Outcome (High Yield, Regioselectivity, Green Chemistry) Start->Desired_Outcome Catalyst_Class Select Catalyst Class Synthesis_Type->Catalyst_Class Substrate_Properties->Catalyst_Class Desired_Outcome->Catalyst_Class Acid_Base Acid/Base Catalysts (Brønsted/Lewis Acids, Bases) Catalyst_Class->Acid_Base Classical Methods Metal Transition Metal Catalysts (Pd, Cu, Fe, Ni, etc.) Catalyst_Class->Metal MCRs, C-H Activation Heterogeneous Heterogeneous Catalysts (Zeolites, Metal Oxides, Nanocatalysts) Catalyst_Class->Heterogeneous Green Chemistry, Reusability Optimization Optimize Reaction Conditions (Temperature, Solvent, Time) Acid_Base->Optimization Metal->Optimization Heterogeneous->Optimization Troubleshooting Troubleshoot Issues (Low Yield, Side Products) Optimization->Troubleshooting Final_Protocol Final Optimized Protocol Optimization->Final_Protocol

Caption: A decision-making workflow for selecting the optimal catalyst in quinoline synthesis.

Frequently Asked Questions (FAQs)

Question 5: What are the main advantages of using modern metal-based catalysts over classical quinoline synthesis methods?

Classical methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, such as high temperatures and strong acids, which can lead to low yields and significant tar formation.[3] Modern transition metal catalysts (e.g., palladium, copper, iron, and silver) offer several advantages:[10]

  • Milder Reaction Conditions: Many metal-catalyzed reactions can be performed under milder conditions, which improves compatibility with sensitive functional groups.[10]

  • Higher Efficiency and Selectivity: These catalysts can significantly enhance reaction efficiency and selectivity, leading to higher yields of the desired product.[10]

  • Novel Reaction Pathways: Metal catalysts enable novel synthetic strategies, such as multi-component reactions (MCRs) and C-H activation, which can provide more direct routes to complex quinoline derivatives.[10][11]

  • Sustainability: The development of catalysts based on earth-abundant metals like iron and copper aligns with the principles of green chemistry.[12][13]

Question 6: What is the difference between homogeneous and heterogeneous catalysts in the context of quinoline synthesis?

  • Homogeneous catalysts exist in the same phase as the reactants (usually in solution). They are often highly active and selective but can be difficult to separate from the reaction mixture, making catalyst recovery and reuse challenging.[14]

  • Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantages are ease of separation from the product and the potential for recyclability, which is both cost-effective and environmentally friendly.[15][16] Nanocatalysts are a type of heterogeneous catalyst that offers a high surface-area-to-volume ratio, often leading to enhanced catalytic activity.[9][15]

Question 7: How can I choose between an acid or a base catalyst for my Friedländer synthesis?

The choice between an acid or base catalyst in the Friedländer synthesis depends on the specific substrates and the potential for side reactions.[2]

  • Base Catalysis: Often used, but can promote the self-aldol condensation of ketone starting materials, which reduces the yield of the desired quinoline.[5]

  • Acid Catalysis: Can be a good alternative to prevent base-catalyzed side reactions.[5] Both Brønsted and Lewis acids can be effective.[4]

Ultimately, the optimal catalyst may need to be determined empirically by screening a few options.

Catalyst Performance Comparison for Friedländer Synthesis

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesDisadvantages
Base NaOH, KOHReflux in aqueous or alcoholic solutionSimple, classical methodCan promote side reactions (e.g., aldol condensation)[5]
Brønsted Acid p-TsOH, H₂SO₄Heating, sometimes solvent-freeAvoids base-catalyzed side reactionsCan be harsh, leading to byproducts
Lewis Acid ZnCl₂, In(OTf)₃, Sc(OTf)₃Anhydrous conditions, heatingHigh efficiency, can be mildMoisture sensitive, can be expensive
Heterogeneous ZnO supported on carbon, ZeolitesOften solvent-free or in green solventsReusable, environmentally friendly[14][17]May have lower activity than homogeneous counterparts
Nanocatalyst SiO₂ nanoparticles, Cu nanoparticlesVaries, often milder conditionsHigh activity, high surface area, recyclable[1][9]Potential for leaching or agglomeration[3][9]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of 2-Methylquinoline

This protocol describes a base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetone (1.5 eq)

  • Ethanol

  • Potassium hydroxide (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.

  • Add acetone to the solution.

  • Add a catalytic amount of potassium hydroxide.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Protocol 2: Controlled Skraup Synthesis of Quinoline

This protocol includes a moderator to control the exothermic reaction.

Materials:

  • Aniline (10 g)

  • Glycerol (29 g)

  • Concentrated Sulfuric Acid (24 mL)

  • Nitrobenzene (14 g, oxidizing agent)

  • Ferrous sulfate (small amount, moderator)

Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add the concentrated sulfuric acid.

  • To the acid, cautiously add the aniline, followed by the glycerol.

  • Slowly and with vigorous stirring, add the nitrobenzene and a small amount of ferrous sulfate.

  • Heat the mixture gently to initiate the reaction. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.

  • Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

  • After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH) to precipitate the crude quinoline.

  • Purify the product by steam distillation followed by extraction with an organic solvent.[3][5]

Troubleshooting Workflow

Caption: A step-by-step decision tree for troubleshooting common issues in quinoline synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Review on the Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. Bentham Science Publishers. Available at: [Link]

  • Comparison between heterogeneous, homogeneous, and nanocatalyst. ResearchGate. Available at: [Link]

  • Review on the Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. Bentham Science Publishers. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available at: [Link]

  • Master Quinoline Synthesis in 45 seconds!. YouTube. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. PMC - NIH. Available at: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. R Discovery. Available at: [Link]

  • A Fundamental Study of The Deactivation of Fcc Catalysts: A Comparison of Quinoline and Phenanthrene as Catalysts Poisons. R Discovery. Available at: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). OSTI. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Who we serve. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Recent Advances in the Friedländer Reaction. Chemical Reviews - ACS Publications. Available at: [Link]

  • Doebner-von Miller Synthesis. Cambridge University Press & Assessment. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Addressing SNAr side reactions in the synthesis of fluoro-substituted quinolines

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and mitigating common side reactions encountered during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and mitigating common side reactions encountered during the Nucleophilic Aromatic Substitution (SNAr) synthesis of fluoro-substituted quinolines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the SNAr synthesis of fluoro-substituted quinolines.

Question 1: My SNAr reaction on a fluoro-substituted quinoline is showing low conversion despite heating for an extended period. What are the primary factors I should investigate?

Answer: Low reactivity in SNAr reactions is a frequent challenge. The system's reactivity is governed by three core components: the electrophilicity of the quinoline ring, the strength of your nucleophile, and the reaction conditions.

  • Substrate Activation: The quinoline ring must be sufficiently electron-deficient to be attacked by a nucleophile.[1] The reaction is significantly accelerated by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine leaving group.[1][2][3] If your quinoline substrate lacks strong activation, the reaction will inherently be sluggish.

  • Nucleophile Strength: Weak nucleophiles require more forcing conditions. For amines, alcohols, or thiols, consider deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more potent anionic nucleophile (amide, alkoxide, or thiolate).[1][4]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and NMP are standard choices as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[1][5][6]

  • Temperature: Many SNAr reactions require heating to proceed at a practical rate.[1] If you are running the reaction at room temperature, a gradual increase in temperature is a logical first step. Microwave irradiation can also dramatically reduce reaction times.[1]

Question 2: What are the most common side products in these reactions, and what causes them?

Answer: The most frequently observed side products arise from competing nucleophiles or undesired secondary reactions. Key culprits include:

  • Hydrolysis: Formation of a hydroxy-quinoline derivative. This occurs when water, present as a contaminant in your solvent or reagents, acts as a nucleophile, displacing the fluoride.[1]

  • Solvent-Derived Impurities: Certain solvents can decompose under reaction conditions. For example, DMF can decompose in the presence of a strong base to form dimethylamine, which can then act as a nucleophile, leading to a dimethylamino-substituted quinoline byproduct.[1]

  • Di-substitution: If your initial product is also activated towards nucleophilic attack, or if you have multiple reactive sites (e.g., another halogen), a second substitution can occur. This is more common when using a large excess of the nucleophile.[1]

  • Benzyne Formation: While less common for fluoroarenes, using a very strong base can potentially lead to the elimination of HF, forming a highly reactive aryne intermediate. This can result in a mixture of regioisomers as the nucleophile can add to either side of the former triple bond.[1][7]

Question 3: Why is fluorine the preferred leaving group in SNAr reactions? This seems counterintuitive compared to SN2 reactions.

Answer: This is a crucial concept in SNAr chemistry. The reactivity order for halogens in SNAr is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1][8] The reason lies in the rate-determining step of the mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3][9] The first step, the nucleophilic attack to form this complex, is typically the slow, rate-determining step.[2][3]

Fluorine's high electronegativity makes the ipso-carbon (the carbon atom bonded to the leaving group) more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect significantly accelerates the rate-determining addition step, overriding its poor leaving group ability in the subsequent (fast) elimination step.[1][2]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination Start Fluoro-Quinoline + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Slow Product Substituted Quinoline + F⁻ Meisenheimer->Product Fast

Caption: General SNAr Mechanism Highlighting the Rate-Determining Step.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to identifying and resolving specific side reactions.

Problem 1: Hydrolysis - Formation of Hydroxy-Quinoline
  • Symptom: You observe a byproduct with a mass corresponding to the replacement of fluorine (F, atomic mass ~19) with a hydroxyl group (OH, atomic mass ~17), resulting in a net loss of ~2 Da in the product mass. This is often confirmed by a phenolic proton in ¹H NMR.

  • Causality: Trace amounts of water in the reaction mixture are competing with your intended nucleophile. This is exacerbated by high temperatures and the use of hygroscopic solvents or bases.

  • Solution Protocol:

    • Reagent & Solvent Preparation:

      • Use freshly opened, anhydrous grade solvents. If using solvents from a larger container, dry them using appropriate methods (e.g., distillation from CaH₂ for aprotic solvents, or using activated molecular sieves).

      • Dry solid reagents, such as potassium carbonate (K₂CO₃), in an oven (e.g., >120 °C) for several hours and cool under vacuum or in a desiccator before use.

      • Ensure your starting nucleophile and quinoline are dry.

    • Reaction Setup:

      • Assemble your glassware hot from the oven and cool it under a stream of inert gas (Nitrogen or Argon).

      • Maintain a positive pressure of inert gas throughout the reaction, from reagent addition to quenching.

    • Execution:

      • Add reagents via syringe or under a positive flow of inert gas.

      • Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times, which increase the window for hydrolysis to occur.

Problem 2: Di-substitution or Reaction at Unintended Positions
  • Symptom: LC-MS analysis shows a product with a mass corresponding to the addition of two equivalents of the nucleophile, or NMR indicates substitution at an unexpected position.

  • Causality: This can be due to several factors:

    • Over-activation: The initial SNAr product may still be sufficiently electron-deficient to undergo a second substitution.

    • Stoichiometry: Using a large excess of the nucleophile drives the reaction towards multiple substitutions.

    • Multiple Leaving Groups: The presence of other halogens (e.g., a chloro-fluoro-quinoline) can lead to competitive or sequential reactions.

  • Solution Protocol:

    • Stoichiometric Control:

      • Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of the nucleophile.

      • If using a weak nucleophile that requires deprotonation, use a stoichiometric amount of base (e.g., 1.0 eq of NaH for 1.0 eq of an alcohol).

    • Controlled Addition:

      • Add the nucleophile solution slowly (e.g., via syringe pump) to the heated solution of the fluoro-quinoline. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution product.

    • Temperature Management:

      • Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can sometimes overcome the activation barrier for the less favorable second substitution.

    • Monitoring:

      • Monitor the reaction progress frequently. Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.

Problem 3: Solvent-Mediated Side Reactions (e.g., DMF Decomposition)
  • Symptom: You observe a byproduct corresponding to the addition of dimethylamine to the quinoline core when using DMF as a solvent, particularly with strong bases at high temperatures.

  • Causality: Strong bases (like NaH, KOH) can promote the decomposition of DMF to dimethylamine and formate.[1] The newly formed dimethylamine is a potent nucleophile that can compete in the SNAr reaction.

  • Solution Workflow:

Solvent_Troubleshooting Start Side product from solvent observed? ChangeSolvent Switch to a more stable solvent: - DMSO - Dioxane - Toluene (with phase transfer catalyst) - NMP (use with caution) Start->ChangeSolvent Yes ChangeBase Use a milder, non-hydroxide base: - K₂CO₃ - Cs₂CO₃ - Organic bases (e.g., DBU, DIPEA) Start->ChangeBase Yes LowerTemp Reduce reaction temperature Start->LowerTemp Yes End Problem Resolved ChangeSolvent->End ChangeBase->End LowerTemp->End

Caption: Decision workflow for mitigating solvent-derived side products.

Data & Reagent Selection Guide

Choosing the right combination of solvent and base is critical for success. The following table summarizes key properties and considerations.

ReagentTypeKey AdvantagesTroubleshooting Considerations
Solvents
DMSOPolar AproticExcellent solvating power for cations, high boiling point (189 °C), generally accelerates SNAr.[5][6]Can be difficult to remove under vacuum; ensure it is anhydrous.
DMFPolar AproticGood solvating power, lower boiling point than DMSO (153 °C).Can decompose with strong bases/high heat to form dimethylamine.[1]
NMPPolar AproticHigh boiling point (202 °C), good for very unreactive substrates.Reprotoxic nature; should be replaced if possible.[4]
DioxaneNon-polar AproticStable, useful when polar solvents cause degradation.Less effective at promoting SNAr; may require higher temperatures or phase-transfer catalysis.
Bases
K₂CO₃ / Cs₂CO₃Inorganic CarbonateMild, low cost (K₂CO₃), easy to handle, generally low side reactions. Cs₂CO₃ is more soluble and basic, often more effective.[10]Heterogeneous reaction may require vigorous stirring; less effective for very weak nucleophiles.
KOH / NaOHInorganic HydroxideStrong, inexpensive, effective for deprotonating alcohols/phenols.[10]Can introduce water, leading to hydrolysis side products. Can be too harsh for sensitive substrates.
NaH / KHHydrideVery strong, irreversible deprotonation of weak nucleophiles.Highly reactive, requires strict anhydrous and inert conditions. Safety hazard with some aprotic solvents.[4]
DBU / DIPEAOrganic AmineSoluble in organic solvents, good for scavenging acid byproducts.Generally not strong enough to deprotonate alcohols or thiols for SNAr.

References

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]

  • Preventing side product formation in the synthesis of quinoline deriv
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. [Link]

  • SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins - ResearchGate. [Link]

  • Two mechanisms for SNAr reactions - ResearchGate. [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. [Link]

  • Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Publishing. [Link]

  • side reactions in the synthesis of quinoline deriv
  • Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • SNAr Comparative Reaction - gChem. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions - KoreaScience. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • SNAr reaction scope & limitations - YouTube. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide | Request PDF - ResearchGate. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research - ACS Publications. [Link]

  • Advanced SNAr Reaction Guide | PDF | Chemical Process Engineering | Change - Scribd. [Link]

  • SN1 Mechanism | PDF | Chemical Reactions | Aromaticity - Scribd. [Link]

  • SNAr Reaction - gChem. [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. [Link]

  • BJOC - Search Results - Beilstein Journals. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - PMC. [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied..
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Road Less Traveled: Drug Hypersensitivity to Fluoroquinolones, Vancomycin, Tetracyclines, and Macrolides - PMC. [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of Pfitzinger vs. Doebner reaction for quinoline synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its synthesis has been a subject of extensive research, leading to the development of various named reactions. Among these, the Pfitzinger and Doebner reactions are classical yet persistently relevant methods for constructing the quinoline ring system, specifically for the synthesis of quinoline-4-carboxylic acids. This guide provides a comprehensive comparative analysis of these two powerful reactions, offering insights into their mechanisms, substrate scope, practical considerations, and supporting experimental data to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Pfitzinger vs. Doebner Reaction

FeaturePfitzinger ReactionDoebner Reaction
Reactants Isatin (or derivatives), carbonyl compound (with α-methylene)Aniline (or derivatives), aldehyde, pyruvic acid
Product Substituted quinoline-4-carboxylic acids2-Substituted quinoline-4-carboxylic acids
Reaction Conditions Strongly basic (e.g., KOH, NaOH)Typically acidic (Brønsted or Lewis acids)
Key Intermediates Keto-acid, enamineN-arylimine (Schiff base), Michael adduct
Primary Advantage Access to a variety of substitution patterns on the quinoline core.Utilizes readily available anilines and aldehydes.
Primary Limitation Potential for tar formation, especially with complex substrates.[1]Lower yields with electron-deficient anilines in the classic reaction.[2][3][4]

Delving into the Mechanisms: A Tale of Two Pathways

The fundamental difference between the Pfitzinger and Doebner reactions lies in their mechanistic pathways, which dictate their substrate compatibility and reaction conditions.

The Pfitzinger Reaction: A Base-Mediated Cyclization

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[5][6] This intermediate then undergoes condensation with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to the more stable enamine. The reaction culminates in an intramolecular cyclization of the enamine, followed by dehydration to furnish the final substituted quinoline-4-carboxylic acid.[5][6] The choice of a strong base is critical to facilitate the initial ring opening of isatin.[5]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: Mechanistic pathway of the Pfitzinger reaction.

The Doebner Reaction: An Acid-Catalyzed Cascade

In contrast, the Doebner reaction is a three-component reaction that typically proceeds under acidic conditions.[3] The mechanism is initiated by the condensation of an aniline with an aldehyde to form an N-arylimine (Schiff base).[3] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic 2-substituted quinoline-4-carboxylic acid.[3]

Doebner_Mechanism Aniline Aniline SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase Condensation Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct Acid Acid Catalyst SchiffBase->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Product 2-Substituted Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Mechanistic pathway of the Doebner reaction.

Comparative Performance: A Data-Driven Analysis

The choice between the Pfitzinger and Doebner reactions often comes down to the desired substitution pattern and the electronic nature of the available starting materials.

Substrate Scope and Yield Comparison
ReactionSubstrateProductYield (%)Reference
Pfitzinger Isatin, Acetone2-Methylquinoline-4-carboxylic acid>60[7]
Pfitzinger Isatin, Butan-2-one2,3-Dimethylquinoline-4-carboxylic acidGood[7]
Pfitzinger 5-Chloroisatin, 5,6-Dimethoxyindanone (Basic)5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid36[8]
Pfitzinger 5-Chloroisatin, 5,6-Dimethoxyindanone (Acidic)5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid86[8]
Doebner 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid86[4][9]
Doebner Aniline with electron-donating group, Aldehyde, Pyruvic acidCorresponding quinoline-4-carboxylic acidGood[2][4]
Doebner Electron-deficient aniline, Aldehyde, Pyruvic acid (conventional)Corresponding quinoline-4-carboxylic acidLow[2][4]
Doebner Naphthylamine, Benzaldehyde, Pyruvic acidBenzoquinoline derivativeGood (84-93 with catalyst)

Note: Yields are highly dependent on specific substrates and reaction conditions. The data presented is a representative sample from the literature.

The Pfitzinger reaction demonstrates versatility in the carbonyl component, allowing for the synthesis of quinolines with various substituents at the 2 and 3 positions.[8] The Doebner reaction, on the other hand, is particularly well-suited for synthesizing 2-substituted quinolines from a wide array of anilines and aldehydes.[3]

A significant challenge in the classical Doebner reaction is the reduced reactivity of anilines bearing strong electron-withdrawing groups, which often leads to low yields.[2][3][4] However, the development of the Doebner hydrogen-transfer reaction has largely overcome this limitation, enabling the efficient synthesis of electron-deficient quinolines.[2][4] This modified procedure allows for a broader substrate scope, including anilines with both electron-donating and electron-withdrawing groups.[2][4]

The Pfitzinger reaction can be sensitive to the reaction conditions, with the potential for tar formation, particularly with more complex or sensitive substrates, which can complicate product isolation.[1] Careful control of temperature and the order of reagent addition can mitigate this issue.[7]

Experimental Protocols

General Experimental Workflow Comparison

Workflow_Comparison cluster_Pfitzinger Pfitzinger Reaction cluster_Doebner Doebner Reaction P_Start Dissolve Base in Solvent P_Isatin Add Isatin P_Start->P_Isatin P_Carbonyl Add Carbonyl Compound P_Isatin->P_Carbonyl P_Reflux Reflux P_Carbonyl->P_Reflux P_Workup Aqueous Workup & Acidification P_Reflux->P_Workup P_Product Isolate Product P_Workup->P_Product D_Start Mix Aniline, Aldehyde, & Catalyst in Solvent D_Pyruvic Add Pyruvic Acid D_Start->D_Pyruvic D_Heat Heat D_Pyruvic->D_Heat D_Workup Aqueous Workup D_Heat->D_Workup D_Product Isolate Product D_Workup->D_Product

Caption: Generalized experimental workflows for the Pfitzinger and Doebner reactions.

Detailed Protocol: Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-carboxylic acid

This protocol is adapted from a procedure reported in the literature.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve approximately 0.2 moles of isatin in 450 mL of water and 130 mL of 50% sodium hydroxide solution.

  • Reagent Addition: Gently stir the mixture until the initial deep purple color changes to a light straw brown. Add 60 mL of butanone (methyl ethyl ketone) all at once.

  • Reaction: Gently reflux the mixture for 8 hours.

  • Work-up: After reflux, pour the reaction mixture into a large beaker and boil briefly to remove any unreacted butanone. Dilute the solution to 850 mL with cold water and partially neutralize to pH 7 with concentrated hydrochloric acid.

  • Isolation: Filter any precipitated tarry material. While still warm, acidify the solution to approximately pH 2 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Reheat the suspension to near boiling and then cool to obtain a more filterable solid. Collect the product by filtration, wash with cold water, and dry.

Detailed Protocol: Doebner Hydrogen-Transfer Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

This protocol is based on a recently developed improved Doebner reaction.[4][10]

  • Reaction Setup: To a solution of 6-(trifluoromethoxy)aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Separate the aqueous layer and extract it with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

Both the Pfitzinger and Doebner reactions remain highly valuable tools for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction offers a robust method for accessing a diverse range of substituted quinolines, while the Doebner reaction, particularly with recent advancements like the hydrogen-transfer modification, provides a versatile and efficient route from readily available starting materials.

The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. For the synthesis of quinolines with diverse substituents at the 2 and 3 positions, the Pfitzinger reaction is often the method of choice. For the construction of 2-substituted quinolines, especially from anilines with a wide range of electronic properties, the modern iterations of the Doebner reaction offer significant advantages.

Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, further expanding the substrate scope, and improving the operational simplicity of these classical yet powerful reactions.

References

  • J. Chem. Pharm. Res. (2016). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Lahna, J. Mar. Chim. Heterocycl. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Thieme. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]

  • Wiley Online Library. (n.d.). Pfitzinger Reaction. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • ResearchGate. (2023). Doebner Hydrogen-Transfer Reaction to Access Electron-Deficient Quinolines | Request PDF. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]

  • ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. [Link]

  • PMC. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]

  • ResearchGate. (2013). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • J. Chem. Pharm. Res. (2012). 1956-1959 Research Article Application of pfitzinger reaction in. [Link]

Sources

Comparative

Comparative Guide to the Structure-Activity Relationships (SAR) of 2-Phenylquinoline-4-Carboxylic Acid Analogs

Executive Summary The 2-phenylquinoline-4-carboxylic acid scaffold (historically known as cinchophen or atophan) represents a highly privileged pharmacophore in medicinal chemistry [1]. By systematically modifying the C-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline-4-carboxylic acid scaffold (historically known as cinchophen or atophan) represents a highly privileged pharmacophore in medicinal chemistry [1]. By systematically modifying the C-2 phenyl ring, the C-4 carboxylic acid, and the quinoline core, researchers have successfully redirected the biological activity of this class toward diverse therapeutic targets, ranging from epigenetic enzymes (HDACs) to nuclear receptors (PPARα) and G-protein coupled receptors (NK-3). This guide provides an objective, data-driven comparison of these SAR trajectories, supported by validated experimental methodologies.

SAR Divergence by Therapeutic Target

Epigenetic Modulation: HDAC3 Selective Inhibitors

Histone deacetylases (HDACs) are critical targets in oncology. Recent SAR studies have utilized the 2-phenylquinoline-4-carboxylic acid moiety as a bulky, hydrophobic "cap" to interact with the surface residues at the opening of the HDAC active site [2].

  • Key Modification: The C-4 carboxylic acid is extended via a phenylpiperazine linker and terminated with a zinc-binding group (ZBG), such as a hydroxamic acid or hydrazide.

  • Biological Outcome: Compound D28, bearing a hydroxamic acid ZBG, demonstrated remarkable selectivity for HDAC3 (IC₅₀ = 24.45 µM) over HDAC1, 2, and 6 [2]. This selectivity induces G2/M cell cycle arrest and apoptosis in K562 leukemia cells.

Metabolic Regulation: PPARα Agonists

Peroxisome proliferator-activated receptor alpha (PPARα) agonists are utilized for hyperlipidemia and oculovascular conditions like diabetic retinopathy. The analog Y-0452 (7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid) emerged as a structurally distinct lead from classical fibrates [3].

  • Key Modification: SAR optimization revealed that the highly rigid, functionalized quinoline core hindered synthetic tractability and optimal binding. Transposition of the carboxylic acid and deconstruction of the quinoline ring into simpler benzoic acid derivatives enhanced ligand-protein interactions within the amphiphilic pocket of PPARα [3].

Neurological Targeting: NK-3 Receptor Antagonists

The human neurokinin-3 (NK-3) receptor is implicated in various central nervous system disorders.

  • Key Modification: Conversion of the C-4 carboxylic acid into a specific carboxamide—specifically (S)-N-(1-phenylpropyl)carboxamide—shifts the molecule from an analgesic/antibacterial profile to a highly potent, non-peptide competitive antagonist of the NK-3 receptor (e.g., SB 223412) [4]. The addition of a 3-hydroxy group on the quinoline core further optimizes binding affinity.

Quantitative SAR Comparison

The following table summarizes the structure-activity divergence based on terminal modifications of the core scaffold.

Compound / LeadPrimary TargetC-2 SubstitutionC-4 SubstitutionCore ModificationsKey Biological Activity
D28 HDAC3PhenylPhenylpiperazine-hydroxamic acidNoneIC₅₀ = 24.45 µM (HDAC3 selective)
D29 HDAC3PhenylPhenylpiperazine-hydrazideNoneHigh enzyme inhibition; lower cellular potency
Y-0452 PPARαPhenylCarboxylic Acid7-Chloro, 8-MethylEC₅₀ ≈ 25-50 µM (In vivo DR protection)
SB 223412 NK-3 ReceptorPhenyl(S)-N-(1-phenylpropyl)carboxamide3-HydroxyHigh-affinity competitive antagonism
Cinchophen Broad/DHODHPhenylCarboxylic AcidNoneBaseline antibacterial / analgesic

Mechanistic Pathway Visualization

Mechanism of HDAC3 inhibition by 2-phenylquinoline-4-carboxylic acid analogs leading to apoptosis.

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. Causality for each reagent and condition is explicitly defined.

Chemical Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is the gold standard for synthesizing the 2-phenylquinoline-4-carboxylic acid core by coupling isatin with an acetophenone derivative [2].

Step-by-step Pfitzinger reaction workflow for synthesizing the core quinoline scaffold.

Step-by-Step Methodology:

  • Ring Opening: Dissolve 3.4 mmol of isatin in 10 mL of 33% KOH solution.

    • Rationale: The strong base hydrolyzes the amide bond of isatin, opening the ring to form the reactive intermediate, isatinic acid.

  • Condensation: Slowly add 3.74 mmol of acetophenone dissolved in 20 mL of ethanol. Reflux the mixture at 85°C for 8 hours.

    • Rationale: Ethanol acts as a miscible co-solvent. The elevated temperature drives the nucleophilic attack and subsequent dehydration/cyclization to form the quinoline ring.

  • Isolation: Remove the ethanol via rotary evaporation. Dilute the remaining aqueous residue with 100 mL of distilled water.

  • Precipitation: Slowly add 3M HCl dropwise until the pH reaches 5–6.

    • Rationale: Acidification protonates the soluble potassium carboxylate salt, converting it into the insoluble free carboxylic acid, which precipitates out of the solution.

  • Validation & Quality Control: Filter the yellow precipitate, wash with cold water, and recrystallize from ethyl acetate. Validate successful synthesis via TLC (using UV light/ferric chloride) and High-Resolution Mass Spectrometry (HRMS) targeting the [M + H⁺] peak (calc. 250.08233 for unsubstituted core) [2].

In Vitro HDAC Inhibitory Assay

To evaluate the epigenetic modulating capacity of synthesized analogs (e.g., D28), a fluorometric assay is utilized.

Step-by-Step Methodology:

  • Preparation: Seed recombinant HDAC3 enzyme into a 96-well black microplate containing assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Incubation: Add the synthesized 2-phenylquinoline-4-carboxylic acid analog at varying concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (Suberoylanilide hydroxamic acid, SAHA). Incubate for 30 minutes at 37°C.

    • Rationale: Pre-incubation allows the compound's ZBG to chelate the zinc ion in the active site and the quinoline cap to stabilize via hydrophobic interactions before substrate introduction.

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for an additional 1 hour at 37°C.

  • Signal Development: Add a developer solution containing trypsin and Trichostatin A (TSA).

    • Rationale: TSA immediately halts any further HDAC activity. Trypsin cleaves only the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore.

  • Validation & Quality Control: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). The assay is self-validating if the SAHA positive control yields an IC₅₀ matching literature values (~0.1-0.3 µM). Calculate the IC₅₀ of the test compound using non-linear regression analysis.

References

  • Benchchem.Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • National Center for Biotechnology Information (PMC).Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions.
  • Frontiers in Chemistry.Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Journal of Medicinal Chemistry (ACS).Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412).
  • World Journal of Pharmaceutical Research.Conventional technique for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Sources

Validation

Validation of HPLC-UV method for quantification of quinoline carboxylic acids

As a Senior Application Scientist, I approach analytical method development not as a series of empirical guesses, but as a predictable system of physicochemical interactions. Quinoline carboxylic acids (QCAs)—the core ph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a series of empirical guesses, but as a predictable system of physicochemical interactions. Quinoline carboxylic acids (QCAs)—the core pharmacophore of broad-spectrum fluoroquinolone antibiotics like ciprofloxacin, levofloxacin, and marbofloxacin—present unique analytical challenges due to their zwitterionic nature.

While advanced techniques like LC-MS/MS dominate trace-level environmental analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the undisputed workhorse for pharmaceutical quality control, formulation development, and pharmacokinetic studies[1],[2]. This guide objectively compares HPLC-UV against alternative detection modalities and provides a self-validating framework for QCA quantification.

The Mechanistic Basis of QCA Detection

To validate an assay, one must first understand the causality behind the analyte's behavior. QCAs possess two critical structural features that dictate their chromatographic fate:

  • The Chromophore: The conjugated aromatic quinoline ring provides strong, native UV absorbance, typically peaking between 280 nm and 295 nm[3],[4]. This eliminates the need for complex pre-column derivatization.

  • The Zwitterionic Core: QCAs contain a carboxylic acid group at the C-3 position (pKa ~6.0) and a basic piperazine ring at the C-7 position (pKa ~8.5)[1].

The Analytical Causality: On standard silica-based C18 columns, the basic amine can interact with residual surface silanols, causing severe peak tailing. To counteract this, the mobile phase pH must be strictly controlled. By utilizing an acidic buffer (e.g., phosphate buffer at pH 2.5–3.0), the carboxylic acid is protonated (suppressing its ionization), and the amine is fully ionized, which minimizes secondary silanol interactions and yields sharp, symmetrical peaks[3],[4].

QCA_Mechanisms QCA Quinoline Carboxylic Acid (Zwitterionic) Acid Carboxylic Acid (C-3) pKa ~6.0 QCA->Acid Base Piperazine Ring (C-7) pKa ~8.5 QCA->Base UV Conjugated Aromatic Core Strong UV Absorbance QCA->UV Buffer Acidic Mobile Phase (pH 2.5 - 3.0) Acid->Buffer Requires suppression Base->Buffer Protonated Detect UV Detection (280 - 295 nm) UV->Detect Enables Peak Sharp Peak Shape (Reduced Silanol Interaction) Buffer->Peak Prevents tailing Detect->Peak High S/N Ratio

Mechanistic causality between QCA molecular structure and HPLC-UV method parameters.

Objective Comparison: HPLC-UV vs. LC-MS/MS vs. UHPLC-FL

When selecting an analytical platform for QCAs, the choice hinges on the required sensitivity, matrix complexity, and operational budget. Below is an objective comparison based on recent validation data for veterinary and human fluoroquinolones[1],[2],[5].

ParameterHPLC-UV (The Standard)LC-MS/MS (The Ultra-Trace)UHPLC-FL (The Fluorescent)
Primary Application QA/QC, Formulations, High-dose PKTrace environmental, Residue analysisBiological fluids, Tissue homogenates
Typical LOD 3.0 – 5.0 µg/kg[5]0.01 – 0.05 µg/kg[5]0.5 – 1.0 µg/kg
Linearity Range Broad (e.g., 2.5 – 17.5 µg/mL)[6]Narrow (e.g., 0.01 – 20 µg/kg)[5]Moderate
Matrix Interference Moderate (Requires good extraction)Low (High specificity via MRM)Low (Highly specific emission)
Operational Cost LowVery HighMedium
Method Robustness Excellent (Highly reproducible)[7]Susceptible to ion suppressionSusceptible to quenching

The Verdict: While LC-MS/MS provides unmatched sensitivity (detecting concentrations orders of magnitude lower than UV)[5], its high cost and susceptibility to matrix ion suppression make it overkill for pharmaceutical formulations. HPLC-UV remains the most robust, cost-effective, and universally transferable method for QCA quantification[7].

Step-by-Step Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol for the quantification of Levofloxacin Hemihydrate (a representative QCA) embeds System Suitability Testing (SST) directly into the workflow to ensure data integrity before any samples are processed[4].

Phase 1: Sample Preparation (Liquid-Liquid Extraction) Causality: Endogenous proteins in biological matrices will irreversibly bind to the C18 stationary phase, increasing backpressure and baseline noise.

  • Aliquot 500 µL of plasma/matrix into a microcentrifuge tube.

  • Add an internal standard (e.g., Ciprofloxacin) to account for extraction losses[3].

  • Add 1.0 mL of cold Acetonitrile to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: Chromatographic Isocratic Elution Causality: Isocratic elution minimizes baseline drift and reduces column equilibration time compared to gradient methods.

  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5.0 µm)[6].

  • Mobile Phase: Acetonitrile : Methanol : Phosphate Buffer (pH 3.0) in a 17:3:80 (v/v/v) ratio[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (optimal for Levofloxacin's extended conjugation)[4].

Phase 3: System Suitability Testing (SST) Causality: Validates the hardware and column chemistry prior to sample injection.

  • Inject six replicates of the standard solution.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%; Tailing factor (T) < 1.5; Theoretical plates (N) > 2000[7],[6]. Do not proceed if SST fails.

Validation Workflow & Experimental Data

Method validation must strictly adhere to ICH Q2(R1) guidelines. The workflow ensures the method is specific, linear, accurate, and precise[7],[4].

Validation Start HPLC-UV Method Validation (ICH Q2(R1) Guidelines) Spec 1. Specificity Ensure no matrix interference Start->Spec Lin 2. Linearity & Range Evaluate R² across target concentrations Spec->Lin Sens 3. Sensitivity Establish LOD (S/N=3) & LOQ (S/N=10) Lin->Sens Acc 4. Accuracy & Precision Spike recovery & %RSD over 3 days Sens->Acc Rob 5. Robustness Deliberate variations in pH & flow rate Acc->Rob

Step-by-step ICH Q2(R1) validation workflow for HPLC-UV analytical methods.

Supporting Experimental Data

The following table synthesizes experimental validation data for various QCAs using optimized HPLC-UV methods, demonstrating the platform's reliability across different matrices:

Analyte (QCA)MatrixLinearity RangeLODPrecision (%RSD)Accuracy (Recovery)
Norfloxacin Human Plasma25 – 2000 ng/mL25 ng/mL[3]< 5.0%95.0 – 102.0%
Levofloxacin Nano-formulation4.8 – 29.04 µg/mL0.15 µg/mL[4]< 2.0%98.5 – 101.2%
Marbofloxacin Chewable Tablets2.5 – 17.5 µg/mL0.25 µg/mL[6]0.55%[6]98.74%[6]
OFL / CIP / ENRO Honey (MSPE)0.077 – 7.000 µg/g0.023 – 0.036 µg/g[8]4.3 – 9.3%[8]83.7 – 104.2%[8]

(Note: OFL = Ofloxacin, CIP = Ciprofloxacin, ENRO = Enrofloxacin. MSPE = Magnetic Solid-Phase Extraction).

Conclusion

By understanding the intrinsic chemistry of quinoline carboxylic acids—specifically their zwitterionic nature and strong UV chromophores—scientists can design HPLC-UV methods that rival the reproducibility of more expensive MS platforms. While LC-MS/MS is required for ultra-trace residue analysis[5], a properly validated HPLC-UV method remains the most efficient, accurate, and trustworthy system for pharmaceutical and clinical QCA quantification[7].

References

  • Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative - SciELO -3

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC (nih.gov) - 1

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - d-nb.info - 2

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection - moca.net.ua - 7

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography - ACS Food Science & Technology - 8

  • Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken - MDPI - 5

  • Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets - AKJournals - 6

  • RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation - Arab Journal of Chemistry - 4

Sources

Comparative

Assessing the selectivity of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid for HDAC3

Assessing the Selectivity of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic Acid Derivatives for HDAC3 Histone deacetylase 3 (HDAC3) has emerged as a critical epigenetic target for oncology, inflammatory diseases, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic Acid Derivatives for HDAC3

Histone deacetylase 3 (HDAC3) has emerged as a critical epigenetic target for oncology, inflammatory diseases, and neurodegeneration. However, the high sequence homology among Class I HDACs (HDAC1, 2, 3, and 8) has historically stalled the development of highly selective inhibitors. Recent advancements have identified the 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid scaffold as a highly effective "cap moiety" [1]. When conjugated to appropriate zinc-binding groups (ZBGs), this bulky, multi-aromatic structure exploits the unique hydrophobic rim of the HDAC3 active site, driving unprecedented isoform selectivity.

As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical and cellular performance of quinoline-4-carboxylic acid derivatives (specifically compounds D28 and D29) against established HDAC3-selective benchmarks, RGFP966 and BRD3308.

Mechanistic Rationale: The Role of the Quinoline Cap

The architecture of an HDAC inhibitor typically consists of a cap group, a linker, and a ZBG. The causality behind selecting 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid as the cap lies in the structural divergence at the entrance of the HDAC3 substrate-binding channel.

Unlike HDAC1 and HDAC2, HDAC3 possesses a wider, more hydrophobic pocket near the surface. The 2-phenylquinoline system forms strong π-π and hydrophobic interactions with these specific residues. When this cap is functionalized with a hydroxamic acid (forming compound D28 ) or a hydrazide (forming compound D29 ), the bulky cap sterically restricts the molecule from entering the narrower binding pockets of HDAC1 and HDAC2, effectively filtering out off-target inhibition [1].

Pathway Inhibitor Quinoline Derivative (D28/D29) HDAC3 HDAC3 Enzyme Inhibitor->HDAC3 Selectively Inhibits Histone Histone Acetylation (Upregulation) HDAC3->Histone Prevents Deacetylation CellCycle G2/M Arrest Histone->CellCycle Alters Gene Expression Apoptosis Apoptosis Induction Histone->Apoptosis Pro-apoptotic Genes

Mechanistic pathway of HDAC3 selective inhibition leading to cell cycle arrest and apoptosis.

Comparative Performance Data

To objectively assess the utility of these novel derivatives, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against industry-standard HDAC3 probes.

  • RGFP966: A widely used benzamide-based HDAC3 inhibitor[2].

  • BRD3308: An o-aminoanilide-based selective inhibitor [3].

  • D28: The hydroxamic acid derivative of the 2-phenylquinoline-4-carboxylic acid cap[1].

  • D29: The hydrazide derivative of the same cap [1].

Table 1: Biochemical Selectivity Profiling of HDAC3 Inhibitors
CompoundZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)HDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)Selectivity Ratio (HDAC1/HDAC3)
RGFP966 Benzamide0.080> 15.00> 15.00> 187x
BRD3308 o-Aminoanilide0.0541.261.34~ 23x
D28 Hydroxamic Acid24.45> 100.00> 100.00> 4x (Cellularly potent)
D29 Hydrazide0.47732.59183.50~ 68x

Data Synthesis & Insights: While RGFP966 and BRD3308 exhibit superior absolute biochemical potency (nanomolar range), the hydrazide derivative D29 demonstrates an impressive 68-fold selectivity window for HDAC3 over HDAC1. Interestingly, while D28 shows lower biochemical potency (24.45 µM), it exhibits highly potent in vitro antiproliferative activity in K562 cells (IC₅₀ = 1.02 µM), outperforming D29. This causality is driven by the superior cellular permeability and intracellular stability of the hydroxamic acid ZBG compared to the hydrazide group, which often struggles to cross lipid bilayers efficiently [1].

Experimental Workflows & Self-Validating Protocols

To rigorously validate the selectivity and efficacy of 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives, the following self-validating experimental systems are required.

Workflow A Synthesize Cap Moiety (Quinoline-4-carboxylic acid) B Derivatization (Hydroxamic Acid D28 / Hydrazide D29) A->B C In Vitro HDAC Profiling (Fluor-de-Lys Assay) B->C D Cellular Phenotypic Screening (K562 Cell Line) C->D E Flow Cytometry (G2/M Arrest & Apoptosis) D->E

Workflow for assessing HDAC3 selectivity and cellular efficacy of quinoline-4-carboxylic derivatives.

Protocol A: Recombinant HDAC Isoform Profiling (Fluor-de-Lys Assay)

Purpose: To determine the biochemical IC₅₀ and isoform selectivity. We utilize a fluorogenic substrate assay to allow for continuous kinetic monitoring, which is critical because bulky cap inhibitors often exhibit slow-binding kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of D28, D29, RGFP966, and SAHA (positive control) in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 384-well black microplate, combine 10 µL of recombinant human HDAC1, HDAC2, HDAC3/NCOR2 complex, or HDAC6 with 5 µL of the inhibitor dilutions.

  • Slow-Binding Equilibration: Critical Step - Incubate the enzyme-inhibitor mixture at 37°C for 2 hours prior to substrate addition. Failing to pre-incubate will result in artificially high IC₅₀ values for slow-binding quinoline derivatives.

  • Substrate Addition: Add 10 µL of the Fluor-de-Lys substrate (50 µM final concentration) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 25 µL of the Developer solution containing Trichostatin A (to halt all HDAC activity) and incubate for 15 minutes at room temperature to allow fluorophore release.

  • Detection & Validation: Read fluorescence (Ex 360 nm / Em 460 nm).

    • Self-Validation Check: The SAHA positive control must yield an IC₅₀ < 200 nM across all Class I isoforms. The "No Enzyme" wells must establish a stable baseline (signal-to-background ratio > 5:1).

Protocol B: Cellular Mechanism Analysis (Multiparametric Flow Cytometry)

Purpose: To confirm that the biochemical inhibition of HDAC3 translates to the expected cellular phenotype—specifically, G2/M cell cycle arrest and apoptosis in K562 leukemia cells[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed K562 cells at 2×105 cells/mL in 6-well plates. Treat with D28 (1 µM, 3 µM, and 10 µM), RGFP966 (10 µM), or 0.1% DMSO (Vehicle) for 48 hours.

  • Harvesting: Collect cells via centrifugation (300 x g, 5 min). Wash twice with ice-cold PBS.

  • Apoptosis Staining (Annexin V/PI): Resuspend half of the cells in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Cell Cycle Fixation: Fix the remaining half of the cells by adding them dropwise to 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Cell Cycle Staining (PI/RNase): Wash fixed cells twice with PBS to remove ethanol. Resuspend in 500 µL of FxCycle PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark. Causality: RNase is mandatory because PI intercalates into both DNA and double-stranded RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Acquisition & Validation: Analyze via flow cytometry (e.g., BD FACSCelesta).

    • Self-Validation Check: Use single-stained controls (Annexin V only, PI only) to calculate the compensation matrix. The DMSO vehicle control must show >90% viability and a normal asynchronous cell cycle distribution (predominantly G0/G1).

Conclusion

The integration of the 8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid cap into HDAC inhibitor design represents a significant leap in achieving HDAC3 selectivity. While established probes like RGFP966 offer extreme biochemical potency, quinoline-based hydroxamic acids (like D28) provide a highly effective balance of isoform selectivity, robust cellular permeability, and potent anti-tumor efficacy through G2/M arrest and apoptosis. For drug development professionals, utilizing this quinoline scaffold offers a structurally distinct intellectual property space and a reliable mechanism for targeting HDAC3-driven pathologies.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. URL:[Link]

  • Bieszczad, H. A., et al. (2015). Histone Deacetylase Inhibition via RGFP966 Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation. The Journal of Neuroscience, 35(38), 13124–13132. URL:[Link]

  • Chen, X., et al. (2018). The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors. Molecules, 23(3), 551. URL:[Link]

Validation

Correlation of Theoretical and Experimental NMR Chemical Shifts for Quinoline Derivatives: A Comprehensive Comparison Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction: The Analytical Challenge in Quinoline Chemistry Quinoline derivatives form the core scaffold of numerous biologicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction: The Analytical Challenge in Quinoline Chemistry

Quinoline derivatives form the core scaffold of numerous biologically active compounds, ranging from classic antimalarials (e.g., chloroquine) to modern broad-spectrum fluoroquinolone antibiotics. During drug development, precise structural elucidation of these derivatives—especially regarding regiochemistry, tautomerism, and stereochemical configuration—is paramount.

While experimental 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural characterization, complex quinoline derivatives often present ambiguous spectral data. Overlapping aromatic signals, dynamic conformational exchange, and concentration-dependent π−π stacking can confound empirical assignments[1]. To resolve these ambiguities, modern research relies on the correlation of experimental data with theoretical NMR chemical shifts predicted via Density Functional Theory (DFT)[2].

As a Senior Application Scientist, I have evaluated numerous computational protocols. This guide objectively compares the performance of various DFT functionals, basis sets, and solvation models, providing a self-validating methodological framework to ensure scientific integrity in your NMR predictions.

Theoretical Framework: Causality in Computational Choices

Predicting NMR chemical shifts is not a "black box" operation; every parameter choice directly impacts the physical accuracy of the simulation.

The Gauge Origin Problem and GIAO

Magnetic shielding is a second-order property that describes how electron density responds to an external magnetic field. A fundamental issue in calculating this property is that the results can artificially depend on where the coordinate system's origin (the "gauge origin") is placed. To solve this, the Gauge-Independent Atomic Orbital (GIAO) method is universally recommended[2]. GIAO introduces complex phase factors into the atomic orbitals that depend on the magnetic field, forcing the calculations to converge faster with respect to basis set size and eliminating gauge-origin artifacts.

Why Implicit Solvation is Non-Negotiable

Quinoline contains a highly polarizable, sp2-hybridized nitrogen atom with a lone pair. In the gas phase, theoretical calculations drastically underestimate the deshielding effect observed in polar NMR solvents like DMSO-d6 or CDCl3. Employing the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) during both the geometry optimization and the GIAO shielding calculation is critical[3]. Failing to account for solvent polarization can result in errors exceeding 5–8 ppm for the C2, C4, and C8 carbons of the quinoline ring.

Comparative Performance of DFT Methods

To build a robust predictive model, one must balance computational cost with chemical accuracy. Table 1 compares the performance of standard computational combinations for predicting quinoline derivative chemical shifts, benchmarked against experimental data.

Table 1: Performance Comparison of Computational Methods for Quinoline NMR Prediction
Method (Functional / Basis Set)Solvation Model1H RMSD (ppm)13C RMSD (ppm)Computational CostApplication / Recommendation
B3LYP / 6-31G(d) Gas Phase~0.45~6.5Very LowNot Recommended. Fails to capture solvent-induced polarization; basis set is too small for accurate core-electron shielding.
B3LYP / 6-311+G(2d,p) SMD~0.15~1.8MediumIndustry Standard. Excellent balance of speed and accuracy. The diffuse functions (+) handle the nitrogen lone pair well[3][4].
M06-2X / cc-pVTZ SMD~0.12~1.5HighHigh Accuracy. Superior for systems dominated by non-covalent interactions or π−π stacking in quinoline dimers.
ω B97XD / pcSseg-2 SMD~0.10~1.2Very HighState-of-the-Art. The pcSseg-2 basis set is specifically optimized for NMR shielding constants, yielding the lowest Corrected Mean Absolute Error (CMAE).

Note: RMSD (Root Mean Square Deviation) values are generalized benchmarks derived from linear regression scaling against experimental quinoline datasets.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, your workflow must be a self-validating system. This means the computed ensemble must mathematically converge with the experimental macroscopic observation. Below is the step-by-step methodology for correlating theoretical and experimental shifts.

Step 1: Experimental Data Acquisition
  • Prepare the quinoline derivative in a deuterated solvent (e.g., CDCl3 or DMSO-d6) at a standardized concentration (e.g., 0.05 M) to minimize concentration-dependent shift variations caused by intermolecular stacking[1].

  • Acquire 1D 1H and 13C NMR spectra, alongside 2D spectra (COSY, HSQC, HMBC) to establish a baseline empirical assignment.

  • Reference the spectra strictly to internal Tetramethylsilane (TMS) at 0.00 ppm.

Step 2: Conformational Sampling (Molecular Mechanics)
  • Subject the target molecule to a conformational search using a force field like OPLS4 or MMFF94.

  • Retain all conformers within a 5.0 kcal/mol energy window. Causality: Flexible side chains on the quinoline ring will rapidly interconvert in solution; the experimental NMR is a time-averaged spectrum of these conformers.

Step 3: Geometry Optimization (DFT)
  • Optimize the geometries of the retained conformers at the B3LYP/6-31G(d) or M06-2X/def2-SVP level.

  • Apply the SMD solvation model matching the experimental solvent.

  • Perform a vibrational frequency calculation to ensure no imaginary frequencies exist (confirming true energy minima).

  • Calculate the relative Gibbs free energy ( ΔG ) for each conformer and determine their Boltzmann populations at 298.15 K.

Step 4: Magnetic Shielding Calculation (GIAO)
  • For conformers with a Boltzmann population >1%, perform a single-point NMR calculation using the GIAO method at a higher level of theory, such as B3LYP/6-311+G(2d,p) [3].

  • Ensure the SMD solvation model is active.

  • Extract the isotropic magnetic shielding constants ( σiso​ ) for all 1H and 13C nuclei.

Step 5: Linear Scaling and Correlation

Do not simply subtract the computed shielding of TMS from your target molecule. Systematic errors in DFT (e.g., underestimation of electron correlation) scale linearly.

  • Plot the experimental chemical shifts ( δexp​ ) on the y-axis against the calculated Boltzmann-averaged shielding constants ( σcalc​ ) on the x-axis.

  • Perform a linear regression: δcalc​=a⋅σcalc​+b [5].

  • Calculate the RMSD and R2 values. An R2>0.995 and a 13C RMSD < 2.0 ppm validates the structural assignment[6].

Workflow Visualization

Below is the logical architecture of the computational NMR prediction pipeline, mapping the transition from empirical data to statistical correlation.

NMR_Workflow Start Experimental NMR (1H & 13C Data Acquisition) Correlation Statistical Correlation (RMSD, CMAE, R² Validation) Start->Correlation Compare & Validate ConfSearch Conformational Search (MMFF94 / OPLS4) GeomOpt Geometry Optimization (DFT: B3LYP/6-31G* + SMD) ConfSearch->GeomOpt Boltzmann Boltzmann Population Weighting (U0001D6E5G) GeomOpt->Boltzmann GIAO Magnetic Shielding Tensor (GIAO-DFT: B3LYP/6-311+G(2d,p)) Boltzmann->GIAO Scaling Linear Regression Scaling (U0001D6FF = aU0001D70E + b) GIAO->Scaling Scaling->Correlation

Caption: Computational workflow for predicting and correlating NMR chemical shifts of quinoline derivatives.

Conclusion

The correlation of theoretical and experimental NMR chemical shifts is an indispensable tool for the structural validation of quinoline derivatives. By utilizing the GIAO method paired with a robust functional/basis set combination like B3LYP/6-311+G(2d,p) and the SMD solvation model , researchers can overcome the limitations of empirical 1D/2D NMR[3][4].

The critical differentiator between a standard calculation and a highly authoritative prediction is the use of Boltzmann-weighted conformational averaging and linear regression scaling . Implementing these self-validating steps ensures that your computational data accurately reflects the physical reality of the molecule in solution, allowing for the definitive resolution of stereochemical and regiochemical ambiguities.

References

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations ResearchGate[Link]

  • (PDF) Chlorquinaldol and quinoline between MP2 and DFT Methods: Theoretical Study ResearchGate[Link]

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes MDPI[Link]

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry ACS Publications[Link]

  • Chemical Exchange Saturation Transfer (CEST) Agents: Quantum Chemistry and MRI National Institutes of Health (NIH)[Link]

  • Concentration dependent 1H-NMR chemical shifts of quinoline derivatives University of North Carolina Wilmington (UNCW)[Link]

Sources

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